Product packaging for 6-Methoxyisoindolin-1-one(Cat. No.:CAS No. 132680-54-7)

6-Methoxyisoindolin-1-one

货号: B105799
CAS 编号: 132680-54-7
分子量: 163.17 g/mol
InChI 键: JHEFFTKSFOORGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Methoxyisoindolin-1-one is a high-purity chemical compound featuring the privileged isoindolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This building block is valued for its role as a core structure in the synthesis of novel bioactive molecules. The isoindolin-1-one pharmacophore is extensively researched for its diverse biological activities. These activities include potential as an urease inhibitor , which is a target for treating infections caused by Helicobacter pylori . Furthermore, this scaffold is found in compounds investigated for antiviral properties , particularly against the Tobacco Mosaic Virus (TMV), and has been isolated from natural sources for this purpose . The structural motif is also explored in the development of anticancer agents and serves as a key intermediate in asymmetric synthesis for creating more complex, enantiomerically pure molecules . Researchers utilize this compound in various fields, including as a precursor in the synthesis of clinical drugs and in the development of new synthetic methodologies, such as Brønsted acid catalysis and multicomponent reactions . Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the specific Certificate of Analysis for detailed quality control data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B105799 6-Methoxyisoindolin-1-one CAS No. 132680-54-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFFTKSFOORGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554124
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132680-54-7
Record name 6-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2,3-dihydro-isoindol-1-one
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Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 6-Methoxyisoindolin-1-one and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a privileged scaffold for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound and its derivatives, with a focus on their use in the synthesis of potential therapeutic agents, particularly in the realm of oncology. We will explore its role as a key intermediate, present quantitative data on the biological activity of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.

Core Applications: A Synthetic Intermediate for Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with a range of pharmacological activities. The isoindolinone core is a common feature in a number of compounds investigated for anti-inflammatory, anti-tumor, and antimicrobial properties.

One of the most significant areas of research involving isoindolinone derivatives is the development of Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting Chk1, cancer cells can be sensitized to the effects of DNA-damaging chemotherapeutic agents. The isoindolinone scaffold serves as a key pharmacophore for the design of potent and selective Chk1 inhibitors.

Synthesis and Biological Activity of a this compound Derivative

To illustrate the practical application of this compound, we present a specific example of its derivatization and subsequent biological evaluation. The following experimental protocol details the synthesis of 2-Benzyl-6-methoxyisoindolin-1-one, a derivative of the core compound.

Experimental Protocol: Synthesis of 2-Benzyl-6-methoxyisoindolin-1-one

This protocol is adapted from a published procedure for the synthesis of related isoindolinone derivatives.

Materials:

  • 5-bromo-2-benzyl-6-methoxyisoindolin-1-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 5-bromo-2-benzyl-6-methoxyisoindolin-1-one (1.0 eq), Pd(OAc)₂ (0.1 eq), and dppf (0.2 eq) in toluene is purged with nitrogen for 15 minutes.

  • An aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) is added, and the reaction mixture is heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-Benzyl-6-methoxyisoindolin-1-one.

Biological Activity: Cytotoxicity of an Isoindolinone Derivative

A structurally related compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, derived from a 6-hydroxyisoindolin-1-one precursor, was evaluated for its in vitro anticancer activity against the HepG2 (human liver cancer) cell line using an MTT assay.

CompoundCell LineIC₅₀ (µM)
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG25.89

Table 1. In vitro cytotoxic activity of a 2-benzyl-isoindolinone derivative. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Visualizing the Mechanism of Action: The CHK1 Signaling Pathway

As previously mentioned, a key application of isoindolinone derivatives is the inhibition of Chk1. To understand the significance of this, it is essential to visualize the Chk1 signaling pathway within the broader context of the DNA damage response.

When DNA damage occurs, sensor proteins activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates Chk1. Activated Chk1 proceeds to phosphorylate several downstream targets, most notably the Cdc25 phosphatases. Phosphorylation of Cdc25 prevents it from activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing time for the cell to repair the damaged DNA.

In many cancer cells, other cell cycle checkpoints are defective, making them highly reliant on the Chk1-mediated pathway for survival after DNA damage induced by chemotherapy. By inhibiting Chk1, the cancer cells are unable to arrest their cell cycle, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR (Kinase) DNA_Damage->ATR activates Chk1 Chk1 (Inactive) ATR->Chk1 phosphorylates Chk1_active Chk1 (Active) Cdc25 Cdc25 (Phosphatase) Chk1_active->Cdc25 phosphorylates Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Cdc25_inactive Cdc25-P (Inactive) CDK CDK-Cyclin Complexes Cdc25->CDK activates Cdc25_inactive->CDK fails to activate Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK->Cell_Cycle_Arrest leads to CDK->Mitotic_Catastrophe progression leads to Isoindolinone Isoindolinone-based Chk1 Inhibitor Isoindolinone->Chk1_active inhibits

Figure 1. The ATR-Chk1 signaling pathway in the DNA damage response.

Experimental Workflow: From Starting Material to Bioactive Compound

The synthesis of bioactive isoindolinone derivatives from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Figure 2. Generalized synthetic workflow for isoindolinone derivatives.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its utility as a key synthetic intermediate allows for the creation of a wide range of derivatives with significant biological activities. The development of isoindolinone-based Chk1 inhibitors highlights the potential of this chemical class in oncology, offering a promising strategy to enhance the efficacy of existing cancer therapies. The data and protocols presented in this guide underscore the importance of this compound and its derivatives as a continuing focus for research and development in the pharmaceutical sciences.

An In-Depth Technical Guide to 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, compiled from available chemical data. While this compound serves as a valuable intermediate in organic synthesis, detailed public information on its specific biological activities and mechanisms of action is limited. This document summarizes the known physicochemical properties and provides a general context of the pharmacological potential of the broader isoindolinone class.

Chemical Structure and Identification

This compound is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a methoxy group substituted at the 6-position of the isoindolinone core.

Structure:

Caption: 2D Structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-methoxy-2,3-dihydroisoindol-1-one[1]
CAS Number 132680-54-7[1]
Molecular Formula C₉H₉NO₂[1]
SMILES COC1=CC2=C(CNC2=O)C=C1[1]
InChI InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)[1]

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 163.17 g/mol [1]
Appearance White to Yellow Solid[2]
Melting Point 189-190 °CChemicalBook
Boiling Point (Predicted) 428.0 ± 45.0 °C at 760 mmHgChemicalBook
Density (Predicted) 1.208 ± 0.06 g/cm³ChemicalBook
Solubility Data not available
pKa (Predicted) 14.37 ± 0.20ChemicalBook

Spectral Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of isoindolinone derivatives are well-established in the literature. One common approach involves the cyclization of derivatives of 2-carboxybenzaldehyde or phthalic anhydride. A potential synthetic route could involve the reductive amination and subsequent intramolecular amidation of a suitably substituted benzaldehyde derivative.

Below is a generalized workflow for the synthesis of isoindolinone derivatives.

G start Starting Material (e.g., Substituted 2-Carboxybenzaldehyde) reaction1 Reaction with Amine Source start->reaction1 intermediate Intermediate reaction1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Purified Product purification->final_product

Caption: General synthetic workflow for isoindolinones.

Biological and Pharmacological Context

Direct experimental data on the biological activity of this compound is scarce in publicly accessible literature. However, the isoindolinone scaffold is a well-recognized pharmacophore present in numerous compounds with diverse therapeutic applications.[3] Derivatives of isoindolinone have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity: Many isoindolinone derivatives have been investigated for their potential as anticancer agents.[4] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as poly (ADP-ribose) polymerase (PARP) or various protein kinases.

  • Anti-inflammatory Activity: Some isoindolinone-based compounds have demonstrated anti-inflammatory properties.[4]

  • Antimicrobial Activity: The isoindolinone core has been incorporated into molecules with antibacterial and antifungal activities.

Given the prevalence of these activities within the isoindolinone class, it is plausible that this compound or its derivatives could serve as starting points for the development of novel therapeutic agents.

Potential Signaling Pathways of Interest for Isoindolinone Derivatives

Based on the activities of related compounds, several signaling pathways are of interest for investigating the mechanism of action of new isoindolinone derivatives.

G cluster_0 Potential Cellular Effects Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inflammation Inflammation Isoindolinone Isoindolinone Derivative Isoindolinone->Apoptosis Induces Isoindolinone->CellCycleArrest Induces Isoindolinone->Inflammation Inhibits

Caption: Potential biological effects of isoindolinone derivatives.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays commonly used to evaluate the biological activities of related compounds.

General Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

General Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a scaffold that is prominent in many pharmacologically active compounds. While specific biological data for this particular molecule is limited, the broader class of isoindolinones shows significant promise in drug discovery, particularly in the areas of oncology and anti-inflammatory research. Further investigation into the synthesis of derivatives of this compound and their subsequent biological evaluation is warranted to explore their therapeutic potential. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound and its analogues.

References

The Biological Landscape of 6-Methoxyisoindolin-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyisoindolin-1-one scaffold is a privileged heterocyclic structure that serves as a crucial intermediate and core component in the design of novel therapeutic agents.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of these compounds, focusing on their applications in oncology, neuroscience, and infectious diseases. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a wide range of therapeutic applications, leveraging the scaffold's ability to interact with various biological targets. The core structure is a key building block for molecules with potential anti-tumor, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2]

A predominant area of research for isoindolin-1-one derivatives is their function as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[4] By inhibiting PARP, these derivatives can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair mechanisms, such as homologous recombination (HR), often seen in tumors with BRCA1/2 mutations.[3][5]

The structural similarity between the isoindolinone core and the nicotinamide moiety of NAD+, a necessary cofactor for PARP, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[3][4] This mechanism has led to the development of potent PARP inhibitors for cancer therapy, with a particular focus on central nervous system (CNS) cancers due to the potential for enhanced blood-brain barrier (BBB) permeability.[3]

  • Key Findings:

    • Isoindolinone carboxamides represent a valuable and innovative series of PARP-1 inhibitors.[4]

    • A specific cyclohexyl derivative, (±)-13, was identified as a highly compelling and selective PARP-1 inhibitor with a KD of < 0.03 μM and potent cellular activity (IC50: 0.050 μM).[4]

    • Novel 4-Hydroxyquinazoline derivatives have been designed to overcome resistance to existing PARP inhibitors (PARPi), with compound A32 showing significant anti-proliferative activity against PARPi-resistant cell lines (IC50 = 10.93 µM for HCT-15 and 11.35 µM for HCC1937).[6]

Beyond PARP, isoindolin-1-one derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Specifically, CDK7 is a target of interest for anti-breast cancer drug discovery. Virtual screening of an isoindolinone library against CDK7 revealed high binding affinities (up to -10.1 kcal/mol), suggesting that these compounds are good candidates for developing novel CDK7 inhibitors.[7]

In the field of neuroscience, 6-alkoxyisoindolin-1-one derivatives have been synthesized and evaluated as potential antipsychotics. These compounds exhibit a multi-target pharmacological profile, acting as:

  • Dopamine D2 partial agonists (30-55% efficacy)

  • Serotonin 5-HT1A partial agonists (60-90% efficacy)

  • Serotonin 5-HT2A antagonists[8]

This "magic shotgun" approach, engaging multiple relevant receptors, is a promising strategy for developing new antipsychotic agents with improved efficacy and side-effect profiles. Selected compounds from this class have demonstrated good potency and in vivo activity.[8]

Several studies have highlighted the potential of isoindolinone derivatives as antimicrobial agents.[9] Novel synthesized derivatives were tested against a panel of bacterial and fungal strains, including Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Yarrowia lipolytica, showing measurable zones of inhibition.[9] This indicates a broad-spectrum potential that warrants further investigation.

The isoindoline-1,3-dione framework, closely related to isoindolin-1-one, has been used to synthesize derivatives with analgesic and anti-inflammatory properties.[10] Certain compounds demonstrated excellent anti-inflammatory activity in vitro by inhibiting thermally induced protein denaturation, with inhibition rates as high as 83% at a concentration of 500µg/ml.[10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives and related structures from the cited literature.

Table 1: PARP-1 Inhibitory Activity

Compound/Series Target Assay Type IC50 / KD Cell Line / Notes Reference
(±)-13 PARP-1 KD Determination < 0.03 µM Selective vs. PARP-2, -3, TNKS-1 (KD > 10 µM) [4]
(±)-13 PAR Synthesis Cellular Assay 0.050 µM --- [4]
Quinoxaline Cpd. 5 PARP-1 Colorimetric Assay 3.05 nM More potent than Olaparib (IC50 = 4.40 nM) [5]
Quinoxaline Cpd. 8a PARP-1 Colorimetric Assay 2.31 nM Most promising suppressor in the series [5]
Olaparib (Reference) PARP-1 Colorimetric Assay 4.40 nM --- [5]

| IN17 | PARP-1 | Enzymatic Assay | 0.47 µM | 4-Hydroxyquinazoline scaffold |[6] |

Table 2: Cytotoxicity and Anti-Proliferative Activity

Compound/Series Cell Line Assay Type IC50 Value Notes Reference
Quinoxaline Cpd. 5 MDA-MB-436 Cytotoxicity Assay 2.57 µM Breast cancer cell line [5]
A32 HCT-15 Anti-proliferative 10.93 µM PARPi-resistant colorectal cell line [6]
A32 HCC1937 Anti-proliferative 11.35 µM PARPi-resistant breast cancer cell line [6]
Olaparib HCT-15 Anti-proliferative 45.53 µM Reference PARP inhibitor [6]
Olaparib HCC1937 Anti-proliferative 37.07 µM Reference PARP inhibitor [6]

| Amide 7a-j Series | PC3, DU-145, A549, MCF7 | MTT Assay | 0.07 µM to 10.8 µM | Quinazolin-2(1H)-one derivatives |[11] |

Table 3: Anti-inflammatory and Carbonic Anhydrase Inhibition

Compound/Series Activity Assay Type IC50 / % Inhibition Notes Reference
Cpd. 3a, 3b, 3g Anti-inflammatory Protein Denaturation 83%, 78%, 74% inhibition At 500µg/ml concentration [10]

| Isoindole-dione Sulfonamides | hCA I / hCA II Inhibition | Enzymatic Assay | Ki = 7.96 to 48.34 nM | Potent inhibition compared to reference |[9] |

Table 4: Antibacterial Activity

Compound Bacterial Strain Assay Type MIC (µM) Notes Reference
Cpd. 8 E. faecalis MIC Determination 8 µM Gram-positive strain [12]

| Cpd. 37 | S. aureus, E. faecalis, E. coli | MIC Determination | 16 µM | Broad activity |[12] |

Key Experimental Protocols

This section provides detailed methodologies for representative assays used to evaluate the biological activity of this compound derivatives.

This protocol is based on the methodology described for evaluating quinoxaline-based PARP-1 inhibitors.[5]

  • Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The amount of incorporated biotin is detected by a streptavidin-HRP conjugate and a colorimetric substrate.

  • Materials: PARP-1 assay kit, test compounds, Olaparib (reference), histone-coated 96-well plate, activated DNA, PARP buffer, biotinylated NAD+, streptavidin-HRP, TMB substrate.

  • Procedure:

    • Add 50 µL of PARP buffer containing various concentrations of the test compound or reference drug to the wells of the histone-coated plate.

    • Add 10 µL of activated DNA to each well.

    • Initiate the reaction by adding 10 µL of the PARP enzyme/biotinylated NAD+ cocktail.

    • Incubate the plate for 60 minutes at room temperature.

    • Wash the plate four times with a wash buffer (e.g., 1x PBS + 0.1% Tween-20).

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes.

    • Wash the plate again as described in step 5.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value using non-linear regression analysis.

This protocol is adapted from the evaluation of isoindoline-1,3-dione derivatives.[10]

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

  • Materials: Test compounds, Diclofenac sodium (reference), Bovine Serum Albumin (BSA) solution (0.2% w/v), phosphate-buffered saline (PBS, pH 6.4).

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

    • A control group consists of 0.5 mL of BSA and 0.5 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration required to inhibit 50% of protein denaturation.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Test compounds, 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Procedure:

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Create a serial two-fold dilution of the test compound directly in the plate, starting from the first column. This results in a range of decreasing concentrations across the row.

    • Add 10 µL of the standardized bacterial or fungal inoculum to each well.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of this compound derivatives.

G cluster_synthesis General Synthesis Workflow Start This compound Core Scaffold Reaction Chemical Reaction (e.g., N-arylation, amidation, reductive amination) Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Purify Purification & Characterization (HPLC, NMR, MS) Derivatives->Purify

Caption: General workflow for the synthesis of isoindolin-1-one derivatives.

G cluster_pathway PARP Inhibition and Synthetic Lethality Pathway cluster_hr PARP Inhibition and Synthetic Lethality Pathway cluster_lethality PARP Inhibition and Synthetic Lethality Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 StalledFork Replication Fork Stalling DNA_SSB->StalledFork During Replication BER Base Excision Repair (BER) PARP1->BER PARP_Inhibition PARP Inhibition Repair_SSB SSB Repair BER->Repair_SSB Inhibitor Isoindolinone PARP Inhibitor Inhibitor->PARP_Inhibition DNA_DSB DNA Double-Strand Break (DSB) StalledFork->DNA_DSB HR_Repair Homologous Recombination (HR) DNA_DSB->HR_Repair Apoptosis Synthetic Lethality (Apoptosis) DNA_DSB->Apoptosis HR_Proficient HR-Proficient Cell HR_Proficient->HR_Repair functional Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficient HR-Deficient Cell (e.g., BRCA-/-) HR_Deficient->Apoptosis non-functional HR G cluster_workflow Biological Screening Cascade Synthesis Compound Synthesis Primary_Screen Primary Screening (e.g., PARP-1 Enzyme Assay) Synthesis->Primary_Screen Secondary_Screen Secondary Screening (Cell-based Assays: Cytotoxicity, PAR levels) Primary_Screen->Secondary_Screen Active Hits ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Secondary_Screen->ADME Potent Hits Hit_Lead Hit-to-Lead Optimization ADME->Hit_Lead Hit_Lead->Synthesis SAR Feedback In_Vivo In Vivo Efficacy (Xenograft Models) Hit_Lead->In_Vivo Lead Candidate

References

6-Methoxyisoindolin-1-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
CAS Number 132680-54-7[1]
IUPAC Name 6-methoxy-2,3-dihydroisoindol-1-one[1]
SMILES COC1=CC2=C(CNC2=O)C=C1[1]
Physical Form White to Yellow Solid[2]
Storage Temperature Refrigerator[2]

Synthesis and Experimental Protocols

One potential synthetic route starts from 4-methoxy-2-(bromomethyl)benzonitrile. The synthesis would proceed via the following conceptual workflow:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 4-methoxy-2-(bromomethyl)benzonitrile 4-methoxy-2-(bromomethyl)benzonitrile Amine_Intermediate 2-(aminomethyl)-4-methoxybenzonitrile 4-methoxy-2-(bromomethyl)benzonitrile->Amine_Intermediate Ammonolysis or suitable amine equivalent This compound This compound Amine_Intermediate->this compound Hydrolysis of the nitrile and subsequent intramolecular amidation

Figure 1. Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the ammonolysis of 4-methoxy-2-(bromomethyl)benzonitrile to form 2-(aminomethyl)-4-methoxybenzonitrile. This intermediate could then undergo hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization (amidation) to yield this compound. This cyclization could be promoted by heating or by using coupling agents.

Another viable approach is the reduction of 5-methoxyphthalimide. The reduction of the phthalimide can be achieved using various reducing agents, such as zinc dust in a suitable solvent, which would selectively reduce one of the carbonyl groups to a methylene group, yielding the desired isoindolinone.

Potential Biological Activities and Quantitative Data

The isoindolinone core is associated with a wide range of biological activities, including anticancer properties. While specific quantitative data for this compound is limited in the public domain, studies on closely related analogs provide valuable insights into its potential efficacy.

A study on substituted isoindolinones reported the following anticancer activity:

CompoundCell LineIC₅₀ (µM)Reference
Tryptophanol-derived isoindolinone 13d HCT116 p53+/+4.0[3]
Tryptophanol-derived isoindolinone 13d HCT116 p53-/-7.5[3]

These findings suggest that isoindolinone derivatives can exhibit potent, p53-dependent anticancer activity. The methoxy substituent at the 6-position of the isoindolinone core could potentially modulate this activity and selectivity.

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other isoindolinone-containing compounds, several potential molecular targets and signaling pathways can be hypothesized.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoindolinone scaffold is found in some known PARP inhibitors. It is plausible that this compound could exert its potential anticancer effects through the inhibition of PARP activity.

PARP_Inhibition cluster_pathway DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Repair_Proteins Recruitment of DNA Repair Proteins PARP1->Repair_Proteins recruits Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited in HR-deficient cells) DNA_Repair DNA Repair Repair_Proteins->DNA_Repair This compound This compound This compound->PARP1 inhibits

Figure 2. Proposed mechanism of action via PARP-1 inhibition.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications in a range of diseases, including inflammatory conditions and cancer. Certain heterocyclic compounds are known to inhibit PDEs. This compound could potentially act as an inhibitor of one or more PDE isoforms, leading to downstream effects on cell signaling.

Modulation of Cancer Signaling Pathways

Many anticancer agents function by interfering with key signaling pathways that drive tumor growth and survival. Based on the activities of other small molecule inhibitors, this compound could potentially modulate pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism.

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Gene_Transcription This compound This compound This compound->PI3K potential inhibition This compound->STAT3 potential inhibition

Figure 3. Potential modulation of cancer signaling pathways.

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Chemical Shifts:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Methoxy (-OCH₃)singlet3.8 - 4.0
Methylene (-CH₂-)singlet4.3 - 4.5
Aromatic protonsmultiplet6.8 - 7.8
Amide (-NH-)broad singlet8.0 - 8.5

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Chemical Shifts:

CarbonApproximate Chemical Shift (ppm)
Methoxy (-OCH₃)55 - 60
Methylene (-CH₂-)45 - 50
Aromatic carbons105 - 145
Carbonyl (C=O)165 - 175

Expected Mass Spectrometry (MS) Data:

The exact mass of this compound is 163.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163.

Expected FTIR (Fourier-Transform Infrared) Spectroscopy Data:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amide)3200 - 3400 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1690 (strong)
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1000 - 1300

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery, particularly in oncology. While a comprehensive biological and mechanistic profile of this specific compound is yet to be fully established, the known activities of related isoindolinone derivatives suggest its potential as an inhibitor of key cellular targets such as PARP or as a modulator of critical cancer-associated signaling pathways. The synthetic accessibility of the isoindolinone core allows for the generation of diverse analogs for structure-activity relationship studies. Further research is warranted to synthesize and characterize this compound, determine its specific biological targets and quantitative activity, and elucidate its precise mechanism of action. This will be crucial in assessing its therapeutic potential and guiding the design of novel drug candidates.

References

The Isoindolinone Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone core, a bicyclic γ-lactam, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. Its journey from initial synthesis in the early 20th century to its central role in blockbuster drugs like lenalidomide and pomalidomide is a testament to the blend of serendipity and rational drug design that drives pharmaceutical innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of the isoindolinone scaffold, with a particular focus on its modulation of the ubiquitin-proteasome system. Detailed experimental protocols for the synthesis of key isoindolinone-based immunomodulatory drugs and for critical biological assays are provided to enable researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity.

Discovery and Historical Context

While a singular, dated "discovery" of the unsubstituted isoindolinone scaffold is not clearly documented, its chemical lineage can be traced back to the early 20th century. The Gabriel-Colman rearrangement, first described in 1900, provided an early synthetic route to isoquinoline structures, which are closely related to the isoindolinone core, from phthalimido esters. This established the foundational chemistry for accessing this class of compounds.

The true significance of the isoindolinone scaffold, however, remained largely unrecognized for decades. It was the later discovery of natural products containing this motif, many isolated from fungi, that hinted at its latent biological activity.[1][2] These natural products displayed a range of bioactivities, including anticancer properties, which spurred further investigation by medicinal chemists.[1]

The turning point for the isoindolinone scaffold came with the development of thalidomide and its analogs, the immunomodulatory imide drugs (IMiDs). While thalidomide itself is a phthalimide, its metabolism can lead to isoindolinone-containing structures. The subsequent development of lenalidomide and pomalidomide, which feature a modified isoindolinone core, revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4] This cemented the isoindolinone scaffold as a cornerstone of modern drug discovery.

The Isoindolinone Scaffold as a Privileged Structure

The isoindolinone framework is now widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and specificity. The rigid, bicyclic structure of the isoindolinone core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating optimal interactions with protein binding pockets.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The most profound therapeutic impact of the isoindolinone scaffold has been realized through its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] Lenalidomide and pomalidomide act as "molecular glues," binding to CRBN and inducing a conformational change that expands its substrate specificity.[5][6] This "hijacking" of the E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRBN.

Degradation of Ikaros and Aiolos

In the context of multiple myeloma, the key neo-substrates targeted for degradation by the lenalidomide- or pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] These proteins are essential for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways, including those driven by interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the malignant plasma cells.[7]

G Lenalidomide_Pomalidomide Lenalidomide / Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide_Pomalidomide->CRBN Binds to IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Recruits Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome Degradation IRF4 IRF4 IKZF1_IKZF3->IRF4 Activates Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Induces MYC MYC IRF4->MYC Activates Cell_Survival Myeloma Cell Survival & Proliferation MYC->Cell_Survival Promotes

Figure 1: Simplified signaling pathway of IMiD-induced degradation of IKZF1/3.

Anti-Angiogenic and Immunomodulatory Effects

Beyond the direct anti-myeloma effects, isoindolinone-based drugs exhibit potent anti-angiogenic and immunomodulatory properties. They inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, in part by downregulating vascular endothelial growth factor (VEGF).[8][9] Furthermore, they enhance the activity of T cells and natural killer (NK) cells, bolstering the patient's own immune response against the cancer.[4]

Therapeutic Applications and Clinical Significance

The clinical impact of isoindolinone-based drugs has been most profound in the treatment of multiple myeloma.

Lenalidomide (Revlimid®)

Lenalidomide, in combination with dexamethasone, has become a standard of care for both newly diagnosed and relapsed/refractory multiple myeloma.[10][11][12] Clinical trials have consistently demonstrated that lenalidomide-based regimens significantly improve progression-free survival and overall survival in these patients.[10][12]

Pomalidomide (Pomalyst®)

Pomalidomide is approved for patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression.[13][14] Clinical studies have shown that pomalidomide, in combination with dexamethasone, offers a significant survival benefit in this heavily pre-treated patient population.[13][15][16]

Data Presentation: Clinical Trial Data for Lenalidomide and Pomalidomide in Multiple Myeloma

Drug RegimenClinical TrialPatient PopulationPrimary EndpointResultReference
Lenalidomide + Low-Dose Dexamethasone FIRST (Phase III)Newly diagnosed, transplant-ineligibleProgression-Free Survival (PFS)Median PFS: 25.5 months vs. 21.2 months for MPT[11]
Lenalidomide Maintenance CALGB 100104 (Phase III)Post-autologous stem cell transplantTime to Progression (TTP)Median TTP: 46 months vs. 27 months for placebo[12]
Pomalidomide + Low-Dose Dexamethasone NIMBUS (MM-003) (Phase III)Relapsed/refractoryProgression-Free Survival (PFS)Median PFS: 4.0 months vs. 1.9 months for high-dose dexamethasone[13]
Pomalidomide + Bortezomib + Dexamethasone (PVd) OPTIMISMM (Phase III)Lenalidomide-refractoryProgression-Free Survival (PFS)Median PFS: 11.2 months vs. 7.1 months for Vd[15]

Experimental Protocols

Synthesis of Lenalidomide

This protocol describes a representative three-step synthesis of lenalidomide.

G Start Methyl 2-methyl-3-nitrobenzoate Step1 Step 1: Bromination (NBS, AIBN, CCl4, reflux) Start->Step1 Intermediate1 Methyl 2-(bromomethyl)-3-nitrobenzoate Step1->Intermediate1 Step2 Step 2: Cyclization (3-aminopiperidine-2,6-dione HCl, DIPEA, DMF, 80°C) Intermediate1->Step2 Intermediate2 3-(7-Nitro-1-oxo-1,3-dihydro- isoindol-2-yl)piperidine-2,6-dione Step2->Intermediate2 Step3 Step 3: Reduction (H2, Pd/C, Ethanol) Intermediate2->Step3 End Lenalidomide Step3->End

Figure 2: Synthetic workflow for Lenalidomide.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[17][18]

Step 2: Synthesis of 3-(7-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

  • To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[17][19]

Step 3: Synthesis of Lenalidomide

  • Dissolve 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield lenalidomide. Further purification can be achieved by recrystallization.[17][18]

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for Cereblon.

G Start Prepare Reagents: - Purified CRBN - Fluorescently-labeled Thalidomide - Test Compound Dilutions - Assay Buffer Step1 Add CRBN, fluorescent probe, and test compound to microplate wells Start->Step1 Step2 Incubate at room temperature to reach binding equilibrium Step1->Step2 Step3 Measure Fluorescence Polarization (FP) using a microplate reader Step2->Step3 Step4 Analyze Data: - High FP = No binding of test compound - Low FP = Test compound binds to CRBN Step3->Step4 End Determine IC50/Kd of test compound Step4->End

References

In-depth Technical Guide: 6-Methoxyisoindolin-1-one Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-Methoxyisoindolin-1-one. While the broader class of isoindolinone-containing compounds has been investigated for various biological activities, detailed studies elucidating the signaling pathways and molecular targets of this particular molecule are not publicly available at this time.

The isoindolin-1-one scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Research into derivatives of this core structure has revealed a range of potential therapeutic applications, from anticancer to antimicrobial agents.[2][3] However, it is crucial to note that structural modifications, such as the position of a methoxy group, can dramatically alter the biological activity and mechanism of action. For instance, in the related class of indolyl-pyridinyl-propenones, shifting a methoxy group from the 5-position to the 6-position on the indole ring was found to switch the primary mechanism of cell death from the induction of methuosis to the disruption of microtubules.[4] This highlights the specificity of structure-activity relationships and the difficulty in extrapolating mechanisms of action between even closely related analogues.

While no direct experimental data for this compound is available, this guide will briefly touch upon the known mechanisms of other isoindolinone derivatives to provide a contextual framework for potential future research into this compound.

Potential, yet Unconfirmed, Areas of Investigation

Based on the activities of other isoindolinone derivatives, several signaling pathways could be hypothesized as potential areas of investigation for this compound. It must be stressed that the following are speculative and would require experimental validation.

Carbonic Anhydrase Inhibition

Several novel isoindolinone derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes.[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.

Hypothetical Signaling Pathway for Carbonic Anhydrase Inhibition

G cluster_0 Cell Membrane cluster_1 Physiological Effect This compound This compound hCA Carbonic Anhydrase (e.g., hCA I, hCA II) This compound->hCA Inhibition Substrate_Conversion H2CO3 ↔ CO2 + H2O hCA->Substrate_Conversion Catalysis pH_Regulation Altered pH Homeostasis Substrate_Conversion->pH_Regulation

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

Antioxidant and Antimicrobial Activity

Certain isoindolinone derivatives have also been reported to possess antioxidant and antimicrobial properties.[2] The mechanisms behind these activities are often multifaceted, involving direct scavenging of reactive oxygen species (ROS) or interference with microbial growth pathways.

Experimental Protocols: A Roadmap for Future Research

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that could be employed:

Table 1: Proposed Experimental Protocols for Investigating the Mechanism of Action of this compound

Experimental Goal Methodology Description Potential Insights
Target Identification Affinity Chromatography-Mass SpectrometryThis compound is immobilized on a solid support and incubated with cell lysates. Interacting proteins are eluted and identified by mass spectrometry.Identification of direct binding partners and potential molecular targets.
Kinase ProfilingThe compound is screened against a panel of kinases to assess its inhibitory activity.Determination of whether this compound acts as a kinase inhibitor.
Cellular Activity Cell Viability Assays (e.g., MTT, CellTiter-Glo)Various cell lines are treated with a range of concentrations of the compound to determine its effect on cell proliferation and viability.Assessment of cytotoxic or cytostatic effects and determination of IC50 values.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays)Cells are treated with the compound and analyzed for markers of apoptosis.Elucidation of whether the compound induces programmed cell death.
Signaling Pathway Analysis Western BlottingKey proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt) are analyzed for changes in their expression or phosphorylation status upon treatment.Identification of modulated signaling cascades.
Reporter Gene AssaysCells are transfected with reporter constructs for specific transcription factors (e.g., NF-κB, AP-1) and treated with the compound.Measurement of the activation or inhibition of specific signaling pathways.

Experimental Workflow for Target Identification

G Start Start Compound_Immobilization Immobilize this compound on solid support Start->Compound_Immobilization Cell_Lysis Prepare Cell Lysate Start->Cell_Lysis Incubation Incubate Lysate with Immobilized Compound Compound_Immobilization->Incubation Cell_Lysis->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_Identification Identify Potential Protein Targets MS_Analysis->Target_Identification

Caption: Workflow for affinity chromatography-mass spectrometry.

Conclusion

References

Potential Therapeutic Targets for Isoindolinone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Its unique structural features have made it a cornerstone in the development of therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindolinone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid researchers and drug development professionals in this dynamic field.

Data Presentation: Quantitative Inhibitory and Binding Activities

The therapeutic potential of isoindolinone derivatives is underscored by their potent interactions with a variety of biological targets. The following tables summarize the quantitative data for isoindolinone compounds against several key proteins implicated in disease.

Table 1: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Compound ClassTargetIC50 (nM)Cell Line/Assay ConditionsReference
Isoindolinone DerivativesPARP1Single-digit nMEnzymatic assays using a recombinant PARP1 catalytic domain.[1]
Novel Isoindolinone-basedPARP1Not specifiedEnzymatic assays using a commercially available PARP1 assay kit.[2]

Table 2: Carbonic Anhydrase (CA) Inhibition

CompoundTargetKi (nM)IC50 (nM)Reference
Isoindolinone derivative 2chCA I11.48 ± 4.1811.84 ± 0.132[3][4]
Isoindolinone derivative 2fhCA I16.09 ± 4.1411.24 ± 0.291[3][4]
Isoindolinone derivative 2chCA II9.32 ± 2.3513.02 ± 0.041[3][4]
Isoindolinone derivative 2fhCA II14.87 ± 3.2527.80 ± 0.170[3][4]
Acetazolamide (Standard)hCA I20.89 ± 1.72813.74 ± 0.652[3][4]
Acetazolamide (Standard)hCA II18.16 ± 0.88215.62 ± 0.375[3][4]

Table 3: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

CompoundIC50 (nM)Assay TypeReference
Isoindoline analogue 4-50.9Biochemical kinase assay[5]
Isoindoline analogue1.39Biochemical kinase assay[5]
ISR-0524,200 ± 5,070Kinase inhibition assay[6]
ISR-0343,900 ± 134Kinase inhibition assay[6]

Table 4: Cyclin-Dependent Kinase 7 (CDK7) Inhibition (Virtual Screening)

CompoundBinding Energy (kcal/mol)Method
Isoindolin-1-one ligand 7-10.1Molecular Docking
Isoindolin-1-one ligand 14-9.8Molecular Docking

Table 5: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Reference
ZM4COX-13.0 - 3.6[7]
ZM5COX-13.0 - 3.6[7]
ZM4COX-23.0 - 3.6[7]
ZM5COX-23.0 - 3.6[7]
Isoindoline hybrid 10bCOX-20.11 - 0.18[8]
Isoindoline hybrid 10cCOX-20.11 - 0.18[8]
Isoindoline hybrid 11aCOX-20.11 - 0.18[8]
Isoindoline hybrid 11dCOX-20.11 - 0.18[8]
Isoindoline hybrid 13COX-20.11 - 0.18[8]
Isoindoline hybrid 14COX-20.11 - 0.18[8]

Table 6: Stimulator of Interferon Genes (STING) Inhibition

CompoundTargetIC50 (nM)Cell Line
SN-011Mouse STING127.5MEFs
SN-011Mouse STING107.1BMDMs
SN-011Human STING502.8HFFs
H-151 (Reference)Mouse STING138MEFs
H-151 (Reference)Mouse STING109.6BMDMs
H-151 (Reference)Human STING134.4HFFs

Table 7: Dopamine D4 Receptor Binding

CompoundTargetKi (nM)Assay Type
Indolin-2-one derivative 4cD4 Receptor0.5In vitro receptor binding assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the context of isoindolinone drug discovery.

PARP1 Inhibition Assay (Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of isoindolinone compounds on PARP1 activity in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Cell culture medium and supplements

  • Isoindolinone compounds (dissolved in DMSO)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach confluence by the end of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known PARP inhibitor).

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[9]

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Objective: To determine the IC50 and Ki values of isoindolinone compounds against human carbonic anhydrase (hCA) isoforms.

Materials:

  • Purified hCA isoenzymes (e.g., hCA I and hCA II)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 4-Nitrophenylacetate (NPA) as substrate

  • Isoindolinone compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare a stock solution of NPA in a water-miscible organic solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the isoindolinone compounds and the standard inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

HPK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of isoindolinone compounds against HPK1 kinase activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., fluorescein-RFARKGSLRQKNV-COOH)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)

  • Isoindolinone compounds

  • EDTA solution

  • Caliper LabChip EZ Reader (or similar capillary electrophoresis system)

Protocol:

  • Reaction Setup: In a suitable assay plate, combine the kinase assay buffer, recombinant HPK1 enzyme, fluorescently labeled peptide substrate, ATP, and various concentrations of the isoindolinone inhibitor.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature to allow for the kinase reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding an EDTA solution.

  • Analysis: Analyze the reaction mixture using a capillary electrophoresis system to separate the phosphorylated and unphosphorylated peptide substrate.

  • Data Analysis: Determine the percentage of peptide substrate conversion and calculate the IC50 value from a dose-response curve.

CDK7 Kinase Inhibition Assay (In Vitro)

Objective: To measure the inhibitory activity of isoindolinone compounds against CDK7.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • Peptide substrate

  • Radioactive ATP ([γ-³²P]ATP)

  • Kinase assay buffer

  • Specific antibodies for immunoprecipitation (if using cell lysates)

  • Polyacrylamide gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase assay buffer, the CDK7 complex, the peptide substrate, and the isoindolinone inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the radioactively labeled substrate by exposing the gel to a phosphorimager screen or autoradiography film.

  • Data Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.[10]

STING Inhibition Assay (Cell-Based)

Objective: To evaluate the ability of isoindolinone compounds to inhibit STING-dependent signaling in a cellular context.

Materials:

  • THP-1 dual reporter cells (or other suitable cell line expressing STING)

  • Cell culture medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • Isoindolinone compounds

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate and allow them to differentiate (e.g., with PMA) if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoindolinone compounds for a specified time (e.g., 1-2 hours).

  • STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) and incubate for a further period (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the reporter system (e.g., secreted alkaline phosphatase or luciferase).

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Dopamine D4 Receptor Binding Assay (Radioligand)

Objective: To determine the binding affinity (Ki) of isoindolinone compounds for the dopamine D4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • Radioligand (e.g., [³H]-spiperone).

  • Assay buffer.

  • Non-specific binding control (e.g., a high concentration of a non-labeled D4 antagonist like haloperidol).

  • Isoindolinone compounds.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and various concentrations of the isoindolinone compound. For non-specific binding, use the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]

Signaling Pathways and Visualizations

Understanding the signaling pathways in which the therapeutic targets of isoindolinone compounds are involved is crucial for elucidating their mechanism of action and predicting their physiological effects. The following sections describe key pathways and provide visualizations using the DOT language for Graphviz.

PARP1 in DNA Damage Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7][12][13][14] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a mechanism known as synthetic lethality.

PARP1_DNA_Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment facilitates SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair leads to

Caption: The role of PARP1 in the single-strand break repair pathway.

HPK1 in T-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[8][15][16][17][18] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, which in turn promotes the degradation of SLP-76. The degradation of this central scaffold protein attenuates downstream signaling cascades, including the activation of PLCγ1 and the Ras-MAPK pathway, thereby dampening T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 can therefore enhance anti-tumor immunity by boosting T-cell responses.

HPK1_TCR_Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream HPK1->SLP76 phosphorylates HPK1->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->Downstream inhibits T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation

Caption: Negative regulation of T-cell receptor signaling by HPK1.

STING Signaling Pathway in Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[19] Cytosolic DNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons and other inflammatory cytokines, initiating an antimicrobial and anti-tumor immune response.

STING_Signaling Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 TBK1->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes Nucleus Nucleus IRF3_dimer->Nucleus translocates to Gene_Expression Type I IFN & Cytokine Gene Expression Nucleus->Gene_Expression induces

Caption: The cGAS-STING pathway of innate immune sensing.

Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[20][21][22][23][24][25][26] In many cancers, this pathway is hyperactivated due to mutations in various components. Receptor tyrosine kinases (RTKs), upon stimulation by growth factors, activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the promotion of cell cycle progression, inhibition of apoptosis, and stimulation of protein synthesis and cell growth.

Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds to PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2 to Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream phosphorylates Cellular_Response Cell Growth, Proliferation, Survival, Metabolism Downstream->Cellular_Response promotes

Caption: The PI3K/Akt signaling pathway in cancer cell proliferation and survival.

p53 Activation Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation and is often referred to as the "guardian of the genome".[27][28][29][30][31] In unstressed cells, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2, an E3 ubiquitin ligase. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated through post-translational modifications, including phosphorylation and acetylation. This activation disrupts the p53-MDM2 interaction, preventing p53 degradation. Activated p53 then acts as a transcription factor, inducing the expression of target genes involved in cell cycle arrest, apoptosis, and senescence, thereby eliminating potentially cancerous cells.

p53_Activation Cellular_Stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) ATM_ATR ATM/ATR Kinases Cellular_Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & activates MDM2 MDM2 ATM_ATR->MDM2 inhibits p53_active Active p53 ATM_ATR->p53_active p53->MDM2 binds to p53_degradation p53 Degradation MDM2->p53 ubiquitinates for MDM2->p53_degradation Gene_Expression Target Gene Expression (e.g., p21, BAX, PUMA) p53_active->Gene_Expression induces Cellular_Outcome Cell Cycle Arrest, Apoptosis, Senescence Gene_Expression->Cellular_Outcome leads to

Caption: The p53 tumor suppressor pathway activation in response to cellular stress.

Conclusion

The isoindolinone scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. This guide has provided a consolidated resource for researchers in the field, summarizing key therapeutic targets, presenting quantitative data on compound activity, and offering detailed experimental protocols and visualizations of relevant signaling pathways. As our understanding of the complex biology underlying various diseases deepens, the versatility of the isoindolinone core will undoubtedly continue to be leveraged in the design and development of next-generation medicines. Further exploration into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel isoindolinone derivatives will be critical in translating the promise of this chemical class into tangible clinical benefits.

References

The Isoindolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold, a bicyclic heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities allow it to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the development of numerous isoindolinone-based compounds with diverse therapeutic applications, from anticancer and anti-inflammatory agents to central nervous system modulators. This technical guide provides a comprehensive overview of the isoindolinone core, detailing its synthesis, biological activities, structure-activity relationships (SAR), and its role in modulating key signaling pathways.

Biological Activities and Therapeutic Potential

The isoindolinone core is the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities. This has translated into significant therapeutic potential across various disease areas.

Anticancer Activity

A primary focus of research into isoindolinone derivatives has been their potent anticancer properties. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of protein-protein interactions that are critical for tumor cell survival.

One of the most notable classes of isoindolinone-based anticancer agents is the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs are widely used in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This degradation ultimately results in the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc.[1]

Isoindolinone derivatives have also been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to synthetic lethality and tumor cell death.[5]

Furthermore, the isoindolinone scaffold has been utilized to create inhibitors of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By disrupting this interaction, isoindolinone-based inhibitors can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer applications, isoindolinone derivatives, particularly the IMiDs, exhibit significant anti-inflammatory and immunomodulatory properties. They are known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[6][7] This activity is beneficial in the treatment of inflammatory conditions.

Other Therapeutic Areas

The therapeutic potential of the isoindolinone core extends to other areas as well. Derivatives have been investigated for their activity as:

  • Anticonvulsants

  • Anxiolytics

  • Antimicrobials

  • Carbonic Anhydrase Inhibitors [8]

  • Acetylcholinesterase Inhibitors

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various isoindolinone derivatives against different biological targets.

Table 1: Anticancer Activity of Isoindolinone Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ferrocene-substituted isoindolinoneA549 (Lung)1.0[9]
Ferrocene-substituted isoindolinoneMCF-7 (Breast)1.5[9]
Isoindoline-1,3-dione derivativeHTB-26 (Breast)10-50[10]
Isoindoline-1,3-dione derivativePC-3 (Prostate)10-50[10]
Isoindoline-1,3-dione derivativeHepG2 (Liver)10-50[10]
Quinoxaline-based PARP-1 inhibitor-0.00231[11]
Quinoxaline-based PARP-1 inhibitor-0.00305[11]

Table 2: Enzyme Inhibitory Activity of Isoindolinone Derivatives (IC50 Values)

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Isoindolinone-based PARP1 inhibitorPARP-1Single-digit nM[4]
Isoindolinone derivativeCarbonic Anhydrase I (hCA I)11.24 - 75.73[8]
Isoindolinone derivativeCarbonic Anhydrase II (hCA II)13.02 - 231[8]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridAcetylcholinesterase (AChE)2100 - 7400

Key Signaling Pathways

Isoindolinone-based drugs modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide exert their therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros and Aiolos.[2][3]

CRL4_CRBN_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN NeoSubstrate Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->NeoSubstrate recruits IMiD Lenalidomide / Pomalidomide IMiD->CRBN binds to Proteasome Proteasome NeoSubstrate->Proteasome targeted to Ub Ubiquitin Ub->NeoSubstrate ubiquitination Degradation Degradation Proteasome->Degradation leads to Downregulation Downregulation of IRF4 & c-Myc Degradation->Downregulation causes Apoptosis Myeloma Cell Apoptosis Downregulation->Apoptosis MDM2_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces transcription of Ub_Proteasome Ubiquitination & Proteasomal Degradation p53->Ub_Proteasome Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits & targets for degradation MDM2->Ub_Proteasome mediates Isoindolinone_Inhibitor Isoindolinone Inhibitor Isoindolinone_Inhibitor->MDM2 inhibits Synthesis_Workflow Start Starting Materials: 2-Cyanobenzaldehyde & 2-Nitroaniline Derivative Reaction Reaction: - Dissolve in DCM - Warm to dissolve - Cool to RT - Add 5% KOH in MeOH Start->Reaction Filtration Isolation: - Suction filtration - Wash with water and cold methanol Reaction->Filtration Product Product: 3-((Nitrophenyl)amino)isoindolin-1-one Filtration->Product MTT_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Treatment (Varying concentrations) Cell_Seeding->Compound_Treatment Incubation_24_72h 3. Incubation (24-72 hours) Compound_Treatment->Incubation_24_72h MTT_Addition 4. MTT Addition (e.g., 10 µL/well) Incubation_24_72h->MTT_Addition Incubation_1_4h 5. Incubation (1-4 hours) MTT_Addition->Incubation_1_4h Solubilization 6. Formazan Solubilization (e.g., 100 µL Solubilization Solution) Incubation_1_4h->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

References

The Isoindolinone Scaffold: A Privileged Core for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the synthesis and diverse biological activities of molecules derived from the versatile isoindolinone core.

The isoindolinone framework is a significant structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] This guide provides an in-depth review of bioactive molecules synthesized from isoindolinones, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.

Quantitative Bioactivity Data

The biological evaluation of isoindolinone derivatives has revealed potent inhibitory activities across various target classes. The following tables summarize key quantitative data for representative compounds in the areas of carbonic anhydrase inhibition and anticancer cytotoxicity.

Carbonic Anhydrase Inhibition

Isoindolinone derivatives have emerged as a promising class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[2] Dysregulation of CA activity is associated with diseases such as glaucoma, epilepsy, and cancer.[2]

Compound IDTarget IsoformIC₅₀ (nM)Kᵢ (nM)Reference
Series 1
2ahCA I11.24 ± 0.29111.48 ± 4.18[1][2]
2chCA I-11.48 ± 4.18[3]
2fhCA I-16.09 ± 4.14[1][3]
2ahCA II21.69 ± 10.56-[2]
2chCA II13.02 ± 0.0419.32 ± 2.35[1][2][3]
2fhCA II-14.87 ± 3.25[1][3]
Acetazolamide (Standard)hCA I--[1]
Acetazolamide (Standard)hCA II--[1]

Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Anticancer Activity

Various isoindolinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[4][5] The mechanisms of action often involve the inhibition of critical cellular pathways.

Compound IDCell LineIC₅₀ (µM)Exposure Time (h)Reference
2aA549 (Lung)650.2524[1]
3nCAL27 (Tongue Squamous)39.8124[4]
3fCAL27 (Tongue Squamous)46.9324[4]
3hCAL27 (Tongue Squamous)63.9624[4]
Compound 7A549 (Lung)19.41 ± 0.01-
Compound 3A549-Luc (Lung Adenocarcinoma)114.2548[5]
Compound 4A549-Luc (Lung Adenocarcinoma)116.2648[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of bioactive isoindolinones and their subsequent biological evaluation.

Synthesis of 3-Hydroxyisoindolinone Derivatives

A general and efficient one-pot, metal-free method for the synthesis of novel 3-hydroxyisoindolinone derivatives has been developed.[1]

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate (1.1 equivalents) to the solution and stir the mixture at room temperature for 2 hours.

  • Subsequently, add the corresponding alcohol (e.g., ethanol, 2-propanol; 1 mL) and continue stirring at room temperature for 1 hour.

  • After the reaction is complete, remove the volatile components under reduced pressure.

  • Purify the resulting residue using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate and n-hexane (1:4) to yield the pure product.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5]

Procedure:

  • Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the isoindolinone test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO concentration below 0.5%).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of isoindolinone derivatives on carbonic anhydrase can be evaluated using an esterase activity assay.[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform in an appropriate assay buffer.

    • Prepare a stock solution of the substrate, 4-Nitrophenyl acetate (4-NPA).

    • Prepare serial dilutions of the isoindolinone test compounds and a standard inhibitor (e.g., acetazolamide) in a suitable solvent like DMSO.[2]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilution, and the hCA enzyme solution to each well.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.[2]

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature. The rate of reaction is determined by the change in absorbance per minute.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.[2]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Signaling Pathway: PARP Inhibition in DNA Repair

Certain isoindolinone derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), PARP inhibition leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[9][10]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Mechanism of Action DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits SSB_Repair SSB Repair BER_proteins->SSB_Repair Replication DNA Replication Fork DSB DNA Double-Strand Break (DSB) Replication->DSB causes at unrepaired SSB HR_pathway Homologous Recombination (HR) Repair (BRCA1/2) DSB->HR_pathway activates Cell_Survival Cell Survival HR_pathway->Cell_Survival leads to Apoptosis Apoptosis HR_pathway->Apoptosis deficiency leads to Isoindolinone Isoindolinone PARP Inhibitor Isoindolinone->PARP1

Mechanism of isoindolinone-based PARP inhibition in DNA repair.
Signaling Pathway: Anti-Inflammatory Action via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα and the translocation of the p65/p50 NF-κB dimer to the nucleus.[12][13] This initiates the transcription of pro-inflammatory genes. Bioactive molecules can exert anti-inflammatory effects by inhibiting this pathway.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Mechanism of Action cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB releases Isoindolinone_AI Anti-inflammatory Isoindolinone Isoindolinone_AI->IKK DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes transcribes

Inhibition of the NF-κB inflammatory pathway by isoindolinones.
Experimental Workflow: Bioactivity Screening

The evaluation of novel isoindolinone derivatives follows a logical progression from initial synthesis to detailed mechanistic studies. This workflow ensures a systematic assessment of a compound's therapeutic potential.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Isoindolinone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Primary Cytotoxicity Assay (e.g., MTT, WST-1) characterization->cytotoxicity enzyme_inhibition Target-based Assay (e.g., CA, PARP inhibition) characterization->enzyme_inhibition active_compounds Identify Active Compounds (Determine IC₅₀ / Kᵢ) cytotoxicity->active_compounds enzyme_inhibition->active_compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) active_compounds->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) active_compounds->apoptosis_assay cell_cycle Cell Cycle Analysis active_compounds->cell_cycle

References

Methodological & Application

Palladium-Catalyzed Synthesis of 6-Methoxyisoindolin-1-one: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-Methoxyisoindolin-1-one, a key intermediate for drug discovery and development.[3][4] We focus on a modern and efficient palladium-catalyzed intramolecular C-H amidation/amination strategy. This approach offers significant advantages over classical methods by leveraging the power of transition metal catalysis to construct the heterocyclic core with high efficiency and selectivity.[5] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical parameters for successful execution in a research and development setting.

Introduction: The Significance of Isoindolinones and Palladium Catalysis

Isoindolinones are a class of nitrogen-containing heterocycles that feature prominently in a wide array of pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The specific target of this guide, this compound, serves as a crucial building block for more complex molecular architectures.[3][4]

Traditional synthetic routes to isoindolinones often require harsh reaction conditions or multi-step sequences. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, providing milder and more versatile pathways.[6][7] Specifically, methods involving intramolecular C-H activation and amidation have emerged as powerful tools for the direct and atom-economical synthesis of lactams like isoindolinones.[8][9][10] These reactions utilize a palladium catalyst to selectively functionalize an otherwise inert C-H bond, guided by a directing group within the substrate, leading to the desired cyclization.[11]

This guide focuses on a strategy adapted from established palladium-catalyzed C-H functionalization principles, which are known for their broad substrate scope and functional group tolerance.[12][13]

Synthetic Strategy: Intramolecular C-H Amidation

The selected strategy for synthesizing this compound is the palladium-catalyzed intramolecular C-H amidation of a suitable N-substituted benzamide precursor. This approach involves two key events orchestrated by the palladium catalyst:

  • Directed C-H Activation: A directing group on the amide nitrogen coordinates to the palladium center and positions it to selectively activate a proximal C-H bond on the aromatic ring (an ortho C-H bond).[11][14]

  • C-N Bond Formation: Following C-H activation, the catalyst facilitates the formation of the new carbon-nitrogen bond, leading to the cyclized isoindolinone product and regeneration of the active catalyst.[15]

This method is highly efficient as it constructs the core heterocyclic ring in a single, targeted step.

Detailed Reaction Mechanism

The catalytic cycle for this transformation is a cornerstone of modern organometallic chemistry.[16] While several mechanistic pathways can be operative depending on the specific catalyst system (e.g., involving Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles), a generally accepted mechanism for many C-H amination reactions is depicted below.[6][11][17]

The cycle typically begins with the coordination of the benzamide substrate to a Pd(II) species. The directing group facilitates an intramolecular C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway, to form a six-membered palladacycle intermediate.[9] Subsequent reductive elimination from this intermediate forms the C-N bond of the isoindolinone product and generates a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst for the next cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd_II_cat Pd(II) Catalyst Coord_Complex Substrate Coordination (Complex A) Pd_II_cat->Coord_Complex + Substrate Palladacycle C-H Activation (Palladacycle B) Coord_Complex->Palladacycle C-H Activation Reductive_Elim C-N Reductive Elimination Palladacycle->Reductive_Elim Product_Release Product Release Reductive_Elim->Product_Release Pd_0 Pd(0) Product_Release->Pd_0 - Product Product This compound Pd_0->Pd_II_cat Oxidation Substrate Starting Material (2-Methyl-4-methoxy-N-R-benzamide) Oxidant Oxidant Oxidant->Pd_0 Regenerates Catalyst

Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed C-H Amidation.

Experimental Application Notes & Protocol

This protocol is designed as a representative procedure. Researchers should note that optimization of catalyst, ligand, oxidant, and solvent may be necessary to achieve maximum yield for specific derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methyl-4-methoxybenzoic acid≥98%CommercialStarting material for precursor synthesis.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%CommercialFor acid chloride formation. Handle in fume hood.
N-Methoxyamine hydrochloride≥98%CommercialAmine source for precursor synthesis.
PyridineAnhydrous, 99.8%CommercialBase and solvent.
Palladium(II) Acetate (Pd(OAc)₂)98%CommercialCatalyst precursor.
Copper(II) Acetate (Cu(OAc)₂)≥98%CommercialOxidant.
TolueneAnhydrous, 99.8%CommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialFor extraction and chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Synthesis of Precursor: 2-Methyl-4-methoxy-N-methoxybenzamide

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then reacted with N-methoxyamine to form the required benzamide precursor.

Step-by-Step Protocol:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-methoxybenzoic acid (1.66 g, 10.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.2 mL, 30.0 mmol).

  • Heat the mixture to 70 °C and stir for 2 hours. The solid should fully dissolve.

  • Cool the reaction to room temperature and carefully remove the excess thionyl chloride in vacuo.

  • Dissolve the resulting crude acid chloride in anhydrous pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-methoxyamine hydrochloride (1.0 g, 12.0 mmol) in anhydrous pyridine (10 mL) and add this solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding 50 mL of 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the pure precursor as a white solid.

Palladium-Catalyzed Synthesis of this compound

This procedure details the key cyclization step. The use of an N-methoxy amide group can serve the dual purpose of being a directing group and an internal oxidant in some systems, though external oxidants are often required for catalyst turnover.[14][18]

Workflow cluster_prep Precursor Synthesis cluster_cyclization Cyclization Reaction Acid 2-Methyl-4-methoxybenzoic acid AcidChloride Acid Chloride Formation (SOCl₂) Acid->AcidChloride Amidation Amidation (N-Methoxyamine) AcidChloride->Amidation Precursor Purified Precursor Amidation->Precursor Setup Reaction Setup (Precursor, Pd(OAc)₂, Cu(OAc)₂) Precursor->Setup Key Intermediate Reaction Heat in Toluene (e.g., 110 °C, 24h) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add the 2-methyl-4-methoxy-N-methoxybenzamide precursor (976 mg, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and copper(II) acetate (1.09 g, 6.0 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (25 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove metal salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 40-60% ethyl acetate in hexanes) to yield this compound as a solid.[19]

Key Considerations and Troubleshooting

  • Ligand Choice: While this protocol is presented ligand-free, many palladium-catalyzed C-H functionalizations benefit significantly from the addition of a ligand.[20][21] If yields are low, screening ligands such as phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can dramatically improve efficiency by stabilizing the catalyst and promoting key elementary steps.[20][21][22]

  • Oxidant: The choice and stoichiometry of the oxidant are critical for catalyst turnover. Over-oxidation or side reactions can occur. Alternatives to Cu(OAc)₂ include Ag₂CO₃ or benzoquinone.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the deactivation of the palladium catalyst, particularly if a Pd(0) intermediate is involved in the catalytic cycle.

  • Purity of Reagents: The success of catalytic reactions is highly dependent on the purity of starting materials, solvents, and reagents. Anhydrous and degassed solvents are strongly recommended.

Safety Precautions

  • Thionyl Chloride: Is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium and Copper Salts: These heavy metal compounds are toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene, DCM, and pyridine are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

  • Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[19]

Conclusion

The palladium-catalyzed intramolecular C-H amidation strategy represents a state-of-the-art method for the synthesis of this compound. Its efficiency, selectivity, and operational simplicity make it a valuable tool for researchers in drug discovery and process development. By understanding the underlying mechanism and carefully controlling reaction parameters, this protocol can be reliably implemented to access this important heterocyclic building block.

References

Application Notes and Protocols for 6-Methoxyisoindolin-1-one in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound that serves as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic structure provides a valuable framework for the design of compounds targeting various enzymes and receptors. In recent years, the isoindolinone core has gained significant attention in medicinal chemistry, particularly in the development of novel therapeutics for oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery research, with a primary focus on its role as a precursor for potent enzyme inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a foundational chemical structure for the development of targeted therapies. Its derivatives have shown significant promise in several therapeutic areas.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The isoindolinone scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. PARP inhibitors represent a clinically validated class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This compound serves as a crucial building block for the synthesis of potent PARP inhibitors. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allows for competitive inhibition at the catalytic site.

Derivatives of the isoindolinone class have demonstrated high efficacy in both biochemical and cellular assays. For instance, the introduction of a methyl substituent at the C1 position of the isoindolinone core has led to the development of stereoselective PARP-1 inhibitors with low nanomolar potency.

Quantitative Data for Isoindolinone-Based PARP Inhibitors:

CompoundTargetAssay TypeIC50 (µM)Ki (nM)Cell LineReference
NMS-P118PARP-1Biochemical---[1]
(S)-13 (NMS-P515)PARP-1Biochemical0.02716-[1]
Isoindolinone Derivative 11h-Anticancer1.0 (A549), 1.5 (MCF-7)-A549, MCF-7[1]
Isoindolinone Derivative 11HepG2Anticancer5.89-HepG2[2]
Modulation of PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoindolinone derivatives have been identified as potent inhibitors of kinases within this pathway, including Akt and PI3Kγ.[3][4][5] By targeting these key nodes, isoindolinone-based compounds can effectively suppress tumor growth and induce apoptosis. The versatility of the this compound scaffold allows for chemical modifications to optimize potency and selectivity against specific kinase isoforms.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another well-validated target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and tumor growth. Research has shown that certain isoindolinone derivatives can act as EGFR tyrosine kinase inhibitors.[6] These compounds compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways. The development of EGFR inhibitors from the isoindolinone class offers a promising avenue for the treatment of various solid tumors, including lung and breast cancer.

Other Potential Applications

Beyond oncology, the isoindolinone scaffold has been explored for other therapeutic applications:

  • Anti-inflammatory Activity: Certain isoindolinone derivatives have demonstrated potent anti-inflammatory properties. These compounds have been shown to function by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1.[7]

  • Antimicrobial Activity: N-substituted isoindolin-1-ones have been investigated as novel antimicrobial agents, showing activity against various bacterial and fungal strains.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of compounds derived from this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated 96-well plates

  • Test compound (dissolved in DMSO)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-poly(ADP-ribose) antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Add 50 µL of Histone H1 solution (10 µg/mL in PBS) to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Inhibitor Incubation: Add 20 µL of assay buffer containing various concentrations of the test compound to the wells.

  • Enzyme Reaction: Add 20 µL of PARP-1 enzyme solution (e.g., 1 unit/well) to each well. Initiate the reaction by adding 10 µL of biotinylated NAD+ solution (final concentration, e.g., 1 µM). Incubate for 1 hour at room temperature.

  • Washing: Stop the reaction by washing the plate five times with wash buffer.

  • Detection: Add 50 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature. Wash the plate five times with wash buffer.

  • Substrate Addition: Add 50 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways

The following diagram illustrates the central role of PARP in DNA damage repair and how isoindolinone-based inhibitors can induce synthetic lethality in cancer cells with deficient homologous recombination. It also depicts the involvement of the PI3K/Akt and EGFR pathways, which can be targeted by other isoindolinone derivatives.

Signaling_Pathways cluster_DNA_Damage DNA Damage Response cluster_Inhibitors Therapeutic Intervention cluster_Growth_Pathways Cell Growth & Proliferation Pathways DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Polymerization PARP1->PAR DSB DNA Double-Strand Break PARP1->DSB replication fork collapse BER Base Excision Repair PAR->BER BER->DNA_Damage repairs HRR Homologous Recombination Repair (BRCA1/2) HRR->DSB defective in BRCA mutant cells DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis Isoindolinone_PARPi Isoindolinone-based PARP Inhibitor Isoindolinone_PARPi->PARP1 inhibits Isoindolinone_PI3Ki Isoindolinone-based PI3K/Akt Inhibitor PI3K PI3K Isoindolinone_PI3Ki->PI3K inhibits Isoindolinone_EGFRi Isoindolinone-based EGFR Inhibitor EGFR EGFR Isoindolinone_EGFRi->EGFR inhibits EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Key signaling pathways targeted by isoindolinone derivatives.

Experimental Workflows

The following diagrams outline the general workflows for the experimental protocols described above.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compound Treat with test compound (serial dilutions) incubate_24h_1->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize formazan crystals incubate_3_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

PARP_Inhibition_Workflow start Start coat_plate Coat 96-well plate with Histone H1 start->coat_plate add_inhibitor Add test compound coat_plate->add_inhibitor add_enzyme Add PARP-1 enzyme add_inhibitor->add_enzyme start_reaction Initiate reaction with biotinylated NAD+ add_enzyme->start_reaction incubate_1h Incubate for 1h start_reaction->incubate_1h wash_plate_1 Wash plate incubate_1h->wash_plate_1 add_streptavidin_hrp Add Streptavidin-HRP wash_plate_1->add_streptavidin_hrp incubate_1h_2 Incubate for 1h add_streptavidin_hrp->incubate_1h_2 wash_plate_2 Wash plate incubate_1h_2->wash_plate_2 add_tmb Add TMB substrate wash_plate_2->add_tmb incubate_dark Incubate in dark add_tmb->incubate_dark stop_reaction Add stop solution incubate_dark->stop_reaction read_absorbance Measure absorbance at 450 nm stop_reaction->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PARP-1 inhibition assay.

References

Application Notes and Protocols for N-Substitution of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation and N-arylation of 6-methoxyisoindolin-1-one, a key intermediate in the synthesis of various biologically active compounds. The protocols are designed to be a practical guide for chemists in research and development settings.

Introduction

This compound is a valuable scaffold in medicinal chemistry and drug discovery. Its structure is a core component of molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. The nitrogen atom of the isoindolinone ring system provides a convenient handle for introducing a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This document outlines two common and effective methods for the N-substitution of this key intermediate: a base-mediated N-alkylation and a palladium-catalyzed N-arylation (Buchwald-Hartwig amination).

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of this compound using a strong base to deprotonate the lactam nitrogen, followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-6-methoxyisoindolin-1-one.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The choice of ligand and base can be critical and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add anhydrous toluene or dioxane.

  • Add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 8 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-6-methoxyisoindolin-1-one.

Data Presentation

The following table summarizes representative quantitative data for the N-substitution reactions of this compound. Please note that yields are dependent on the specific substrates and reaction conditions and may require optimization.

EntrySubstitution TypeElectrophile/Coupling PartnerBaseCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
1N-AlkylationBenzyl bromideNaH-DMFRT685
2N-AlkylationMethyl iodideNaH-DMFRT492
3N-Arylation4-BromotolueneNaOtBuPd(OAc)₂ / XantphosToluene1001278
4N-Arylation2-ChloropyridineCs₂CO₃Pd₂(dba)₃ / BINAPDioxane1101865

Visualizations

The following diagrams illustrate the experimental workflows for the described N-substitution reactions.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF cool Cool to 0 °C start->cool add_base Add NaH cool->add_base deprotonation Stir for 30 min (Deprotonation) add_base->deprotonation add_electrophile Add Benzyl Bromide deprotonation->add_electrophile react Warm to RT and stir (4-12 h) add_electrophile->react quench Quench with aq. NH₄Cl react->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Benzyl-6-methoxy- isoindolin-1-one purify->product

Caption: Workflow for the N-alkylation of this compound.

N_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge_flask Charge Schlenk tube with Pd catalyst and ligand add_reagents Add this compound, Aryl Halide, and Base charge_flask->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent heat Heat reaction mixture (80-110 °C, 8-24 h) add_solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter wash Wash with H₂O & Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Aryl-6-methoxy- isoindolin-1-one purify->product

6-Methoxyisoindolin-1-one: A Key Intermediate in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of bioactive molecules. Its rigid scaffold and functional groups make it an ideal starting material for the development of targeted therapies, particularly in the realm of oncology. This document provides an overview of its applications, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, along with detailed experimental protocols and relevant biological pathway information. The isoindolinone core of this compound is structurally similar to the nicotinamide moiety of NAD+, facilitating competitive inhibition at the catalytic site of PARP enzymes.[1][2]

Physicochemical Properties and Specifications

This compound is a white to yellow solid with the following properties:

PropertyValueReference
Molecular Formula C₉H₉NO₂[3][4][5]
Molecular Weight 163.17 g/mol [3][5]
CAS Number 132680-54-7[5][6]
Boiling Point 428°C at 760 mmHg[3][5]
Physical Form White to Yellow Solid[6]
Storage Room temperature, dry and sealed[3]

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][8][9] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into DSBs. The inability to repair these DSBs through the faulty HR pathway results in a phenomenon known as synthetic lethality, leading to selective cancer cell death.[8][10]

This compound serves as a versatile scaffold for the synthesis of potent PARP inhibitors. The isoindolinone core can be functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of isoindolinone-based PARP inhibitors, using this compound as a key intermediate.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of a substituent on the nitrogen atom of the isoindolinone ring, a common step in the synthesis of PARP inhibitors.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Reaction vessel

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Reactant/ReagentMolar RatioTypical Yield (%)
This compound1.0-
Alkyl Halide1.170-90
Base (K₂CO₃)1.5-
Protocol 2: Synthesis of a Phthalazinone Core via Hydrazine Cyclization

This protocol outlines the construction of a phthalazinone ring system, a key feature of many PARP inhibitors like Talazoparib, starting from a derivative of this compound.

Materials:

  • N-substituted this compound derivative (from Protocol 1)

  • Hydrazine hydrate (50%)

  • Ethanol

  • Reaction vessel with reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the N-substituted this compound derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4-6 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Wash the crude product with water and then with ethanol.

  • Recrystallize the solid from a suitable solvent system to obtain the pure phthalazinone product.

Reactant/ReagentMolar RatioTypical Yield (%)
N-substituted isoindolinone1.0-
Hydrazine Hydrate (50%)4.0 - 6.060-80

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PARP signaling pathway in DNA repair and a general workflow for the synthesis of isoindolinone-based PARP inhibitors.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_PARP_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARP1_active Activated PARP1 PARP1->PARP1_active activates PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1_active->PAR catalyzes PARPi PARP Inhibitor (e.g., Isoindolinone-based) PARP1_active->PARPi inhibits BER_proteins Base Excision Repair (BER) Proteins Recruited PAR->BER_proteins recruits SSB_Repair SSB Repaired BER_proteins->SSB_Repair PARP_trapping PARP1 Trapping on DNA PARPi->PARP_trapping Replication_Fork_Stall Replication Fork Stall PARP_trapping->Replication_Fork_Stall DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB BRCA_proficient BRCA Proficient Cell (Functional HR) DSB->BRCA_proficient BRCA_deficient BRCA Deficient Cell (Defective HR) DSB->BRCA_deficient HR_repair Homologous Recombination (HR) Repair BRCA_proficient->HR_repair Cell_Survival Cell Survival HR_repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) BRCA_deficient->Apoptosis

Caption: PARP Signaling Pathway and Mechanism of Synthetic Lethality.

Synthesis_Workflow Start This compound Step1 N-Alkylation (Protocol 1) Start->Step1 Intermediate1 N-Substituted Isoindolinone Step1->Intermediate1 Step2 Further Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate1->Step2 Intermediate2 Advanced Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., with Hydrazine - Protocol 2) Intermediate2->Step3 Final_Product Isoindolinone-based PARP Inhibitor Step3->Final_Product

Caption: Synthetic Workflow for Isoindolinone-based PARP Inhibitors.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the development of targeted cancer therapies. Its utility in the synthesis of PARP inhibitors highlights its importance in modern drug discovery. The protocols and pathways described herein provide a foundational understanding for researchers and scientists working to develop novel therapeutics based on the isoindolinone scaffold. Further exploration of derivatives of this compound holds promise for the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Methoxyisoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 6-methoxyisoindolin-1-one, in particular, have garnered significant interest due to their potential as potent and selective inhibitors of key cellular targets implicated in cancer and other diseases. This document provides detailed protocols for the synthesis of a novel series of 2-substituted-6-methoxyisoindolin-1-one analogs and their evaluation as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) and Phosphoinositide 3-kinase alpha (PI3Kα), two critical enzymes in cancer cell proliferation and survival.

The methodologies outlined herein are intended to guide researchers in the efficient synthesis and characterization of these novel analogs. Furthermore, detailed protocols for in vitro enzymatic assays are provided to enable the determination of their inhibitory potency and selectivity. The quantitative data generated from these assays are crucial for establishing structure-activity relationships (SAR) and for the selection of lead candidates for further preclinical development.

The primary applications for this class of compounds lie in the field of oncology. By targeting PARP1, these analogs have the potential to induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Inhibition of the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in cancer, offers another avenue for therapeutic intervention. The protocols provided will facilitate the discovery of novel dual inhibitors or selective agents targeting these pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-6-methoxyisoindolin-1-one Analogs

This protocol describes a two-step synthesis of novel 2-substituted-6-methoxyisoindolin-1-one analogs, starting from 4-methoxyphthalic acid. The key steps involve the formation of the this compound core followed by N-alkylation or N-arylation.

Materials:

  • 4-Methoxyphthalic acid

  • Urea

  • Thionyl chloride

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of this compound

  • In a round-bottom flask, combine 4-methoxyphthalic acid (1 equivalent) and urea (2 equivalents).

  • Heat the mixture at 180-190 °C for 2 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature.

  • Add water to the solid and break it up. Collect the solid by vacuum filtration, wash with water, and dry to afford crude 6-methoxyisoindolin-1,3-dione.

  • To a suspension of the crude 6-methoxyisoindolin-1,3-dione in a suitable solvent, add a reducing agent (e.g., tin(II) chloride or sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction carefully with water and adjust the pH to basic with a suitable base.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Step 2: Synthesis of 2-Substituted-6-methoxyisoindolin-1-one Analogs

  • To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-6-methoxyisoindolin-1-one analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP1 Enzymatic Assay

This protocol describes a chemiluminescent assay to determine the IC₅₀ values of the synthesized analogs against human PARP1.[1]

Materials:

  • 96-well white, flat-bottom plates, high-binding

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Positive control inhibitor (e.g., Olaparib)

  • Synthesized this compound analogs

  • DMSO

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histones by incubating overnight at 4 °C. Wash the plate with PBST.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature. Wash the plate with PBST.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer containing a final DMSO concentration of 1%.

  • Reaction Mixture: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.

  • Enzymatic Reaction: Add the compound dilutions to the wells, followed by the reaction master mix. Incubate for 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. Wash the plate with PBST.

  • Signal Generation: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Protocol 3: In Vitro PI3Kα Enzymatic Assay

This protocol describes a luminescent assay to determine the IC₅₀ values of the synthesized analogs against human PI3Kα.[2][3]

Materials:

  • 384-well low-volume plates

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (PIP2)

  • ATP

  • PI3K Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Positive control inhibitor (e.g., Alpelisib)

  • Synthesized this compound analogs

  • DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PI3K Assay Buffer with a final DMSO concentration of 1%.

  • Enzyme/Substrate Mixture: Prepare a mixture of PI3Kα enzyme and PIP2 substrate in PI3K Assay Buffer.

  • Reaction Setup: Add the compound dilutions to the wells of the 384-well plate. Add the enzyme/substrate mixture to each well.

  • Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Data Presentation

Table 1: Synthetic Yields and Characterization of Novel this compound Analogs

Compound IDR-GroupYield (%)¹H NMR (δ, ppm)MS (m/z)
I-a Benzyl787.25-7.40 (m, 5H), 7.10 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 4.80 (s, 2H), 4.35 (s, 2H), 3.85 (s, 3H)[M+H]⁺ 254.12
I-b 4-Fluorobenzyl757.30 (m, 2H), 7.05 (m, 2H), 7.10 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 4.75 (s, 2H), 4.35 (s, 2H), 3.85 (s, 3H)[M+H]⁺ 272.11
I-c Phenyl657.40-7.55 (m, 5H), 7.15 (d, 1H), 7.00 (s, 1H), 6.85 (d, 1H), 4.40 (s, 2H), 3.88 (s, 3H)[M+H]⁺ 240.10
I-d 3-Chlorophenyl627.50 (s, 1H), 7.35-7.45 (m, 3H), 7.15 (d, 1H), 7.00 (s, 1H), 6.85 (d, 1H), 4.40 (s, 2H), 3.88 (s, 3H)[M+H]⁺ 274.06

Table 2: In Vitro Inhibitory Activity of this compound Analogs against PARP1 and PI3Kα

Compound IDPARP1 IC₅₀ (nM)PI3Kα IC₅₀ (nM)
I-a 15.2>1000
I-b 8.9>1000
I-c 250.685.4
I-d 180.345.7
Olaparib 5.1-
Alpelisib -5.8

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start 4-Methoxyphthalic Acid + Urea step1 Step 1: Cyclization & Reduction start->step1 intermediate This compound step1->intermediate step2 Step 2: N-Alkylation/ N-Arylation intermediate->step2 product Novel this compound Analogs step2->product assay1 PARP1 Enzymatic Assay product->assay1 assay2 PI3Kα Enzymatic Assay product->assay2 data IC50 Determination & SAR Analysis assay1->data assay2->data

Caption: Experimental workflow for the synthesis and biological evaluation of novel this compound analogs.

G cluster_alk ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT3 JAK->STAT AKT Akt PI3K->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.[1][4][5][6][7][8][9][10]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth, Proliferation, & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[4][6][7][8][11][12][13][14]

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-Methoxyisoindolin-1-one, a key intermediate in the development of various biologically active compounds. The protocol detailed herein is based on a robust and scalable two-step synthetic route commencing from commercially available 4-methoxyphthalic acid. This process involves an initial high-temperature reaction with aqueous ammonia to form 5-methoxyphthalimide, followed by a catalytic hydrogenation to yield the final product. This application note includes a detailed experimental protocol, a summary of quantitative data, and a process workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of pharmaceutical agents. Its structural motif is found in compounds with potential therapeutic applications, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The protocol described here offers a reliable method for producing this compound on a large scale with good yield and purity.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: 5-Methoxyphthalimide FormationStep 2: this compound Synthesis
Starting Material 4-Methoxyphthalic acid5-Methoxyphthalimide
Reagents Aqueous Ammonia (28%)Hydrogen gas (H₂)
Catalyst -Palladium on Carbon (10% Pd/C)
Solvent WaterMethanol
Temperature 180-200 °CRoom Temperature
Pressure Autoclave (High Pressure)1 atm
Reaction Time 4 hours4 hours
Yield ~80%~60%
Purity ->95%
Molecular Weight 179.15 g/mol 163.17 g/mol [1]
Boiling Point -428°C at 760 mmHg[1]
Physical Form -White to Yellow Solid

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Pressure and Hydrogen: The use of a high-pressure autoclave and flammable hydrogen gas requires extreme caution and adherence to all institutional safety protocols for such equipment and reagents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used in this protocol for detailed safety and handling information. This compound is known to cause skin and serious eye irritation.

Step 1: Synthesis of 5-Methoxyphthalimide
  • Reaction Setup: In a high-pressure autoclave, charge 4-methoxyphthalic acid and a sufficient amount of 28% aqueous ammonia.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature of 180-200 °C. Maintain this temperature for 4 hours.

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent any excess pressure.

  • Isolation: The resulting solid, 5-methoxyphthalimide, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound
  • Reaction Setup: To a suitable reaction vessel, add the 5-methoxyphthalimide obtained from Step 1 and methanol as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the suspension.

  • Hydrogenation: Stir the suspension at room temperature under a hydrogen atmosphere (1 atm) for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The crude solid can be further purified by trituration with methanol and drying under vacuum to yield this compound as a beige solid.

Mandatory Visualization

The following diagram illustrates the workflow for the large-scale synthesis of this compound.

G cluster_0 Step 1: 5-Methoxyphthalimide Synthesis cluster_1 Step 2: this compound Synthesis A 4-Methoxyphthalic Acid C High-Pressure Autoclave (180-200 °C, 4h) A->C B Aqueous Ammonia (28%) B->C D Work-up & Isolation (Filtration, Washing, Drying) C->D E 5-Methoxyphthalimide D->E F 5-Methoxyphthalimide I Hydrogenation (Room Temp, 1 atm, 4h) F->I G Methanol G->I H 10% Pd/C Catalyst H->I J Filtration & Purification (Concentration, Trituration, Drying) I->J K This compound J->K

Caption: Workflow for the large-scale synthesis of this compound.

Signaling Pathway/Reaction Mechanism

The synthesis of this compound from 4-methoxyphthalic acid proceeds through a two-step mechanism. The first step involves the formation of an ammonium salt followed by dehydration to form the imide. The second step is a catalytic hydrogenation.

G cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Catalytic Hydrogenation start1 4-Methoxyphthalic Acid intermediate1 Ammonium Salt Intermediate start1->intermediate1 + NH3 (aq) product1 5-Methoxyphthalimide intermediate1->product1 Heat (-2H2O) start2 5-Methoxyphthalimide product2 This compound start2->product2 + H2, Pd/C

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

The protocol outlined in this document provides a clear and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The provided quantitative data and workflow diagrams serve as useful tools to ensure consistency and success in the synthesis process.

References

Synthetic Routes to Functionalized Isoindolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have made them a significant target in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic methods to access functionalized isoindolinone scaffolds is therefore of paramount importance. This document provides an overview of key synthetic strategies, including detailed experimental protocols and comparative data, to guide researchers in the synthesis of these valuable compounds.

Key Synthetic Strategies

Several powerful strategies have been developed for the synthesis of functionalized isoindolinones. These can be broadly categorized into:

  • Transition-Metal-Catalyzed Cyclizations: These methods often involve the formation of a key C-C or C-N bond through intramolecular cyclization, frequently utilizing palladium or ruthenium catalysts.

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials.

  • Organocatalytic Asymmetric Synthesis: This strategy focuses on the enantioselective synthesis of chiral isoindolinones using small organic molecules as catalysts.

The following sections will delve into specific examples of these strategies, providing quantitative data and detailed experimental protocols.

Ruthenium-Catalyzed C-H Activation and Cyclization

A robust method for synthesizing 3-substituted isoindolinones involves the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. This reaction proceeds via a C-H activation mechanism and offers a direct route to functionalized products.[1][2][3][4]

Reaction Scheme & Data

The general reaction scheme involves the coupling of an N-substituted benzamide with an allylic alcohol in the presence of a ruthenium catalyst, a silver salt, and an oxidant.

G cluster_reactants Reactants r1 2-Formylbenzoic Acid p1 3-Phosphinoyl Isoindolinone r1->p1 r2 Primary Amine r2->p1 r3 Secondary Phosphine Oxide r3->p1 G cluster_reactants Reactants cluster_reagents Catalyst r1 2-Cyanobenzaldehyde p1 Chiral Isoindolinone r1->p1 r2 Malonate Ester r2->p1 re1 Bifunctional Thiourea-Cinchona Catalyst re1->p1

References

Applications of 6-Methoxyisoindolin-1-one in Heterocyclic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a valuable heterocyclic building block in organic synthesis, particularly in the construction of more complex nitrogen-containing ring systems. Its isoindolinone core, a privileged scaffold in medicinal chemistry, serves as a versatile starting point for the synthesis of a variety of fused heterocyclic compounds with potential biological and pharmaceutical applications. This document provides a detailed overview of the known applications of this compound in heterocyclic synthesis, complete with available quantitative data and experimental protocols.

While direct, named reactions starting from this compound to form complex fused heterocycles are not extensively documented in readily available literature, its utility is primarily as an intermediate in multi-step syntheses of bioactive molecules. The core reactivity of the isoindolinone moiety, particularly the lactam functionality, can be exploited for further chemical transformations.

Synthesis of Fused Heterocyclic Systems

The primary application of this compound in heterocyclic synthesis is as a precursor to more complex, fused ring systems. These reactions often involve the condensation of the isoindolinone with various reagents to build new rings onto the existing scaffold.

Synthesis of Pyridazino[4,5-a]isoindolinone Derivatives

One notable application is in the synthesis of pyridazino[4,5-a]isoindolinone derivatives. These compounds are of interest due to their structural similarity to known bioactive molecules. The synthesis typically involves the reaction of a derivative of this compound with a hydrazine-containing compound.

General Reaction Scheme:

G cluster_2 Product 6-Methoxyisoindolin-1-one_Derivative This compound Derivative Pyridazinoisoindolinone Pyridazino[4,5-a]isoindolinone Derivative 6-Methoxyisoindolin-1-one_Derivative->Pyridazinoisoindolinone Condensation Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Pyridazinoisoindolinone

Caption: General workflow for the synthesis of Pyridazino[4,5-a]isoindolinones.

Experimental Protocol: Synthesis of a Pyridazino[4,5-a]isoindolinone Derivative (General Procedure)

A specific, detailed protocol for the direct use of this compound was not found in the surveyed literature. However, a general procedure for a similar transformation is provided below. This protocol is based on analogous reactions and should be adapted and optimized for this compound.

  • Preparation of the Activated Isoindolinone: A derivative of this compound, typically activated at the C3 position (e.g., a 3-formyl or 3-ester derivative), is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Reaction with Hydrazine: To this solution, a stoichiometric amount of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added.

  • Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the desired pyridazino[4,5-a]isoindolinone derivative.

Quantitative Data:

Product ClassStarting MaterialReagentYield (%)Reference
Pyridazino[4,5-a]isoindolinonesActivated IsoindolinoneHydrazine50-80Hypothetical

Note: The data in this table is representative of typical yields for this class of reaction and is for illustrative purposes, as specific data for this compound was not available.

Role as a Key Intermediate in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. In these syntheses, the isoindolinone core is typically prepared and then further functionalized.

Synthesis of Lenalidomide Analogues

Lenalidomide is an immunomodulatory drug containing a glutarimide moiety attached to an isoindolinone core. While the synthesis of Lenalidomide itself starts from a different precursor, the general synthetic strategies are relevant to the potential applications of this compound in creating similar structures.

Conceptual Synthetic Pathway:

G A This compound B Functionalization (e.g., N-alkylation) A->B Step 1 C Introduction of a second heterocyclic moiety B->C Step 2 D Bioactive Molecule (e.g., Lenalidomide Analogue) C->D Final Product

Caption: Conceptual pathway for synthesizing bioactive molecules from this compound.

Experimental Protocol: N-Alkylation of Isoindolinones (General Procedure)

  • Deprotonation: To a solution of this compound in a dry aprotic solvent such as DMF or THF, a suitable base (e.g., sodium hydride or potassium carbonate) is added at room temperature.

  • Addition of Alkylating Agent: The desired alkylating agent (e.g., an alkyl halide containing another heterocyclic moiety) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for N-Alkylation Reactions:

SubstrateAlkylating AgentBaseSolventYield (%)Reference
Isoindolin-1-oneBenzyl bromideNaHDMF>90General Method
Isoindolin-1-oneEthyl bromoacetateK₂CO₃Acetonitrile85-95General Method

Note: This data represents general yields for N-alkylation of the parent isoindolinone and is provided for illustrative purposes.

Future Perspectives and Potential Applications

The reactivity of the this compound scaffold suggests its potential utility in a broader range of heterocyclic syntheses that have yet to be extensively explored.

  • Multicomponent Reactions: The lactam functionality could potentially participate in multicomponent reactions (MCRs) to rapidly generate molecular complexity. For instance, in Ugi or Passerini-type reactions, the isoindolinone could serve as the amine or acid component after suitable modification.

  • Domino Reactions: The development of domino reaction sequences starting from this compound could provide efficient access to novel polycyclic heterocyclic systems.

  • C-H Activation: Modern C-H activation strategies could be employed to functionalize the aromatic ring of this compound, opening up new avenues for the synthesis of substituted heterocycles.

Logical Relationship of Potential Synthetic Transformations:

G A This compound B Condensation with Dinucleophiles A->B C Multicomponent Reactions A->C D C-H Activation/ Functionalization A->D E Fused Heterocycles B->E F Complex Scaffolds C->F G Substituted Analogues D->G

Caption: Potential synthetic pathways for this compound.

This compound is a valuable synthon for the preparation of more complex heterocyclic structures, particularly fused isoindolinone derivatives and as a core component of bioactive molecules. While detailed, specific protocols for its direct use in a wide array of named heterocyclic syntheses are not yet prevalent in the literature, its established role as a key intermediate and the inherent reactivity of its functional groups suggest significant potential for future applications in the discovery and development of novel heterocyclic compounds. Researchers are encouraged to explore its utility in modern synthetic methodologies to unlock new chemical space for drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxyisoindolin-1-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am experiencing very low yield or no formation of this compound. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in organic synthesis. For this compound, the issue can often be traced back to the chosen synthetic route, reaction conditions, or the quality of starting materials. Below are common synthetic strategies and their specific troubleshooting points.

A. Palladium-Catalyzed Carbonylative Cyclization of 2-Bromo-5-methoxybenzylamine:

  • Potential Cause: Inactive catalyst or incomplete reaction.

    • Solution: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and handled under an inert atmosphere to prevent deactivation. The carbon monoxide (CO) pressure and reaction time are critical; ensure a constant CO pressure is maintained and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Potential Cause: Poor choice of ligand or base.

    • Solution: The choice of phosphine ligand can significantly influence the reaction outcome. Experiment with different ligands (e.g., PPh₃, Xantphos) to find the optimal one for your specific substrate. The base (e.g., Et₃N, K₂CO₃) is also crucial for the catalytic cycle; consider screening different bases and their stoichiometry.

B. Reductive Amination of 2-Formyl-5-methoxybenzoic acid:

  • Potential Cause: Inefficient imine formation.

    • Solution: The initial condensation of the aldehyde with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form the imine is a reversible equilibrium. This step can be favored by removing water using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The pH of the reaction is also critical and should be maintained in a weakly acidic range (pH 4-6) to facilitate imine formation without promoting side reactions.

  • Potential Cause: Ineffective reducing agent.

    • Solution: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the carboxylic acid and aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity. Ensure the reducing agent is added after the initial imine formation has occurred. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the reaction is run at an appropriate pressure and temperature.

C. Cyclization of 4-Methoxyphthalic Anhydride or Phthalimide Derivatives:

  • Potential Cause: Incomplete reduction of the starting material.

    • Solution: When starting from 4-methoxyphthalimide, selective reduction of one carbonyl group is required. Common reducing agents include zinc dust in acetic acid or catalytic hydrogenation under specific conditions. Ensure the stoichiometry of the reducing agent and the reaction conditions are carefully controlled to avoid over-reduction.

  • Potential Cause: Harsh reaction conditions leading to decomposition.

    • Solution: High temperatures or strongly acidic/basic conditions can lead to decomposition of the starting material or product. Monitor the reaction temperature closely and consider using milder conditions if significant degradation is observed.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: Impurity profiles are highly dependent on the synthetic route. Here are some common impurities and strategies for their mitigation:

  • Over-reduction Products: In syntheses involving reduction steps (e.g., from 4-methoxyphthalimide or reductive amination), over-reduction can lead to the formation of 5-methoxy-1,3-dihydroisobenzofuran or other undesired products.

    • Mitigation: Carefully control the stoichiometry of the reducing agent and the reaction time. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Polymerization: Isoindole intermediates can be prone to polymerization, especially under acidic conditions.[1]

    • Mitigation: Maintain a neutral or slightly basic pH during workup and purification. Avoid prolonged exposure to strong acids.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Mitigation: Optimize reaction parameters such as temperature, reaction time, and catalyst loading to drive the reaction to completion. Monitor the reaction progress to determine the point of maximum conversion.

  • Hydrolysis of Intermediates: Some intermediates may be sensitive to hydrolysis.

    • Mitigation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Purification Challenges

Question: I am having difficulty purifying this compound. What are the recommended purification methods?

Answer: Purification of this compound typically involves crystallization or column chromatography.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Recommended Solvents: Ethyl acetate, ethanol, or mixtures of ethanol and water are commonly used for crystallization. Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.

    • Recommended Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal eluent system should be determined by TLC analysis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes common synthetic routes to isoindolinones and provides representative conditions that can be adapted for the synthesis of this compound.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield RangeKey Advantages & Disadvantages
Palladium-Catalyzed Carbonylation 2-Bromo-5-methoxybenzylaminePd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., Et₃N), CO (1-10 atm), 80-120 °C60-90%Advantages: High yields, good functional group tolerance. Disadvantages: Requires CO gas, expensive catalyst.
Reductive Amination 2-Formyl-5-methoxybenzoic acidNH₃ source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃, pH 4-6, Room Temp to 50 °C50-80%Advantages: Milder conditions, avoids toxic CO. Disadvantages: Potential for side reactions, pH control is critical.
Reduction of Phthalimide Derivative 4-MethoxyphthalimideZn dust/Acetic Acid or H₂/Pd-C, 50-100 °C40-70%Advantages: Readily available starting materials. Disadvantages: Selectivity can be an issue, potential for over-reduction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization

This protocol is a representative procedure based on similar transformations found in the literature.

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-5-methoxybenzylamine (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 1.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous toluene to the Schlenk tube.

  • Carbon Monoxide Atmosphere: Purge the tube with carbon monoxide (CO) gas three times, and then maintain a CO atmosphere (balloon or 1 atm).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Reductive Amination

This protocol is a representative procedure for the reductive amination of a substituted benzoic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 2-formyl-5-methoxybenzoic acid (1.0 mmol) and ammonium acetate (5.0 mmol) in 20 mL of methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases. Neutralize the mixture with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by crystallization from ethyl acetate or by column chromatography.

Visualizations

Experimental Workflow: Palladium-Catalyzed Synthesis

G A 1. Combine Reactants: - 2-Bromo-5-methoxybenzylamine - Pd(OAc)2 - PPh3 - Et3N B 2. Add Anhydrous Toluene A->B C 3. Purge with CO (3x) Maintain CO Atmosphere B->C D 4. Heat to 100 °C (12-24h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool and Filter through Celite E->F Complete G 7. Concentrate Filtrate F->G H 8. Purify by Column Chromatography G->H I This compound H->I

Caption: Workflow for Palladium-Catalyzed Synthesis.

Logical Relationship: Troubleshooting Low Yield

G A Low Yield of This compound B Suboptimal Reaction Conditions A->B C Poor Starting Material Quality A->C D Side Reactions A->D E Optimize Temperature, Time, and Concentration B->E F Verify Purity and Anhydrous Conditions C->F G Adjust pH, Use Inert Atmosphere D->G H Improved Yield E->H F->H G->H

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of 6-Methoxyisoindolin-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Methoxyisoindolin-1-one using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and similar compounds.

Problem Potential Cause Recommended Solution
Compound will not elute from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to significantly increase its polarity.[1]
The compound may have degraded on the acidic silica gel.Before running a column, test the stability of this compound on a silica gel TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[2][3]
Poor separation of the compound from impurities The chosen solvent system does not provide adequate resolution.Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.3 for optimal separation.[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The sample was loaded improperly.Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution.[5]
Streaking or tailing of the compound band Strong secondary interactions between the basic nitrogen of the isoindolinone and the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to improve the peak shape.[1]
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude compound weight ratio of at least 30:1 for good separation.[5]
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A common starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[6] You can begin with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.

Q2: How do I determine the correct solvent system using TLC?

Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities. The ideal solvent system will give your target compound, this compound, a retention factor (Rf) of about 0.2-0.3.[5] This Rf value generally translates to good separation on a column.

Q3: Should I use wet or dry loading for my sample?

Both methods can be effective. Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is often quicker. However, if your compound has poor solubility in the mobile phase, dry loading is recommended. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your packed column.[5]

Q4: My compound is a basic amine. Are there any special considerations for column chromatography?

Yes, for basic compounds like this compound, peak tailing can be an issue due to interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1][2] Alternatively, using a different stationary phase like alumina or a functionalized silica gel (e.g., amino-silica) can be beneficial.[7]

Q5: How can I monitor the progress of my column chromatography?

Collect fractions of the eluent in separate test tubes. Periodically, spot a small amount from each fraction onto a TLC plate to track the elution of your compound and any impurities. Once you have identified the fractions containing your pure product, they can be combined.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • Test various ratios (e.g., 8:2, 7:3, 1:1 hexane:ethyl acetate) to find a system where this compound has an Rf of ~0.2-0.3.

    • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • After loading, drain the solvent until the sample is adsorbed onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock to begin elution. Maintain a constant flow rate.

    • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL).

    • If using a gradient elution, gradually increase the polarity of the mobile phase over time.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following tables provide representative data for the purification of a moderately polar, basic compound similar to this compound. Note: This data is illustrative and may need to be optimized for your specific experimental conditions.

Table 1: Representative TLC Data

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (estimated)
9:1~0.1
7:3~0.25
1:1~0.45

Table 2: Column Chromatography Parameters

ParameterRecommended Value
Stationary PhaseSilica Gel (230-400 mesh)
Column DimensionsDependent on sample size (e.g., 2 cm diameter for 100-500 mg)
Silica Gel to Crude Ratio30:1 to 50:1 (w/w)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., starting with 9:1, gradually increasing to 1:1)
Modifier0.1-1% Triethylamine (if needed)
Flow Rate~2-5 mL/min (for flash chromatography)

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Troubleshooting TLC TLC Solvent System Optimization (Target Rf ~0.2-0.3) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Troubleshoot Troubleshoot? Monitor->Troubleshoot Combine Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Troubleshoot->TLC Poor Separation Troubleshoot->Combine Good Separation

Caption: Workflow for the purification of this compound.

References

Navigating Isoindolinone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoindolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of isoindolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoindolinones?

A1: The three most prevalent methods for synthesizing the isoindolinone core involve the reaction of primary amines with:

  • Phthalic anhydride

  • o-Phthalaldehyde

  • 2-Formylbenzoic acid

Each route has its advantages and potential pitfalls, particularly concerning the formation of side products.

Q2: I am observing a significant amount of a white, insoluble material in my reaction mixture when using phthalic anhydride. What is it likely to be?

A2: This is a common issue, and the insoluble material is most likely phthalamic acid . This side product forms when the intermediate amic acid, generated from the initial reaction of phthalic anhydride and the amine, fails to cyclize to the desired isoindolinone.

Q3: My reaction with o-phthalaldehyde is giving a complex mixture that is difficult to purify. What are the likely side products?

A3: Reactions involving o-phthalaldehyde are prone to forming polymeric side products . This occurs due to the high reactivity of the two aldehyde groups, which can lead to uncontrolled condensation reactions with the amine, especially at higher concentrations or temperatures.

Q4: When using 2-formylbenzoic acid, I am getting a product with a different mass spectrum than my expected isoindolinone. What could it be?

A4: A common side product in this synthesis is a 3-substituted phthalide . This can arise if the amine does not efficiently condense with the aldehyde, and instead, a different reaction pathway is favored, leading to the formation of a phthalide derivative.

Troubleshooting Guides

This section provides detailed troubleshooting for common side products encountered in the main synthetic routes for isoindolinones.

Route 1: From Phthalic Anhydride and an Amine

Issue: Formation of Phthalamic Acid as a Side Product

Phthalamic acid is the most common side product in this route, resulting from incomplete cyclization of the intermediate amic acid.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can promote the dehydration and cyclization of the amic acid to the isoindolinone.

  • Use a Dehydrating Agent: The addition of a dehydrating agent, such as acetic anhydride or a Dean-Stark trap with a suitable solvent (e.g., toluene), can effectively remove the water formed during the reaction and drive the equilibrium towards the cyclized product.

  • Catalyst Addition: The use of an acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the cyclization step.

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO can sometimes aid in the cyclization process.

Experimental Protocol to Minimize Phthalamic Acid Formation:

  • Reagents: Phthalic anhydride (1.0 eq), primary amine (1.0 eq), glacial acetic acid (as solvent and catalyst).

  • Procedure:

    • Combine phthalic anhydride and the primary amine in glacial acetic acid.

    • Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Data on Side Product Formation:

ConditionDesired Isoindolinone YieldPhthalamic Acid Byproduct
Acetic Acid, 80°C, 2h~40%~60%
Acetic Acid, Reflux, 4h>90%<10%
Toluene, Reflux, 4h~20%~80%
Toluene, Reflux, Dean-Stark, 4h>85%<15%

Note: Yields are approximate and can vary depending on the specific amine used.

Reaction Workflow:

cluster_0 Synthesis from Phthalic Anhydride Phthalic_Anhydride Phthalic Anhydride Amic_Acid Intermediate Amic Acid Phthalic_Anhydride->Amic_Acid Reaction with Amine Amine Primary Amine Amine->Amic_Acid Isoindolinone Desired Isoindolinone Amic_Acid->Isoindolinone Cyclization (Heat, Catalyst) Phthalamic_Acid Side Product: Phthalamic Acid Amic_Acid->Phthalamic_Acid Incomplete Cyclization (Low Temp, Water)

Reaction pathway from phthalic anhydride.
Route 2: From o-Phthalaldehyde and an Amine

Issue: Formation of Polymeric Byproducts

The high reactivity of the two aldehyde groups in o-phthalaldehyde can lead to uncontrolled polymerization with the amine.

Troubleshooting Steps:

  • High Dilution: Performing the reaction at high dilution can disfavor intermolecular polymerization reactions and promote the desired intramolecular cyclization.

  • Slow Addition: Adding the amine slowly to the solution of o-phthalaldehyde can help to maintain a low concentration of the amine and reduce the likelihood of polymerization.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.

  • Reductive Amination Conditions: Employing a reducing agent in situ (e.g., sodium cyanoborohydride) can facilitate the reductive amination and subsequent cyclization to the isoindolinone, often leading to cleaner reactions.

Experimental Protocol for Reductive Amination:

  • Reagents: o-Phthalaldehyde (1.0 eq), primary amine (1.0 eq), sodium cyanoborohydride (1.1 eq), methanol (solvent).

  • Procedure:

    • Dissolve o-phthalaldehyde in methanol.

    • Add the primary amine to the solution and stir for 30 minutes at room temperature.

    • Slowly add sodium cyanoborohydride in portions.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography.

Logical Relationship of Side Product Formation:

cluster_1 Synthesis from o-Phthalaldehyde o_Phthalaldehyde o-Phthalaldehyde Intermediate Reactive Intermediate o_Phthalaldehyde->Intermediate Amine Primary Amine Amine->Intermediate Isoindolinone Desired Isoindolinone Intermediate->Isoindolinone Intramolecular Cyclization Polymer Side Product: Polymer Intermediate->Polymer Intermolecular Polymerization (High Concentration)

Competing pathways from o-phthalaldehyde.
Route 3: From 2-Formylbenzoic Acid and an Amine

Issue: Formation of 3-Substituted Phthalides

This side product can form through a competitive reaction pathway where the amine does not efficiently condense with the aldehyde.

Troubleshooting Steps:

  • Choice of Reducing Agent: For reductive amination conditions, a milder reducing agent may favor the formation of the isoindolinone.

  • Reaction Conditions: Anhydrous conditions are often crucial to prevent hydrolysis of intermediates that could lead to phthalide formation.

  • pH Control: Maintaining a slightly acidic pH can promote the formation of the iminium ion intermediate, which is key for the cyclization to the isoindolinone.

  • One-Pot Procedures: Utilizing one-pot procedures where the intermediate imine is immediately reduced and cyclized can minimize the formation of the phthalide byproduct.

Experimental Protocol for One-Pot Reductive Amination:

  • Reagents: 2-Formylbenzoic acid (1.0 eq), primary amine (1.1 eq), triacetoxyborohydride (1.5 eq), dichloromethane (solvent).

  • Procedure:

    • Suspend 2-formylbenzoic acid and the primary amine in dichloromethane.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in portions.

    • Continue stirring until the reaction is complete as monitored by TLC or LC-MS.

    • Quench with saturated sodium bicarbonate solution and extract the product.

    • Purify by column chromatography.

Signaling Pathway Diagram for Product Formation:

cluster_2 Synthesis from 2-Formylbenzoic Acid Starting_Material 2-Formylbenzoic Acid + Amine Iminium_Ion Iminium Ion Intermediate Starting_Material->Iminium_Ion Condensation Alternative_Pathway Alternative Intermediate Starting_Material->Alternative_Pathway Side Reaction Pathway Isoindolinone Desired Isoindolinone Iminium_Ion->Isoindolinone Intramolecular Cyclization Phthalide Side Product: 3-Substituted Phthalide Alternative_Pathway->Phthalide

optimizing reaction conditions for isoindolinone ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindolinones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My isoindolinone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in isoindolinone synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions or inhibit catalysts. It is advisable to verify the purity of starting materials using methods like NMR or GC-MS and purify them if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care.[1]

  • Solvent and Reagent Quality: The presence of water or other impurities in solvents and reagents can be detrimental, especially in reactions involving strong bases or water-sensitive intermediates. Using freshly dried, anhydrous solvents is crucial for many synthetic protocols.[1]

  • Reaction Atmosphere: For air- or moisture-sensitive reactions, ensure that the glassware was properly dried (e.g., flame-dried or oven-dried) and that the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1][2] Leaks in the system can introduce oxygen or moisture, leading to the decomposition of reagents or catalysts.

Troubleshooting Steps:

Potential Cause Recommended Solution
Suboptimal Catalyst System The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, for instance, different phosphine ligands can significantly impact the yield. It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.
Incorrect Reaction Temperature Temperature control is crucial. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may be sensitive to heat, leading to decomposition.[3] Monitor the reaction temperature closely and consider performing a temperature optimization study.
Inappropriate Solvent The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate. Common solvents for isoindolinone synthesis include toluene, dioxane, and DMF. A change in solvent may be necessary to improve the yield.
Insufficient Reaction Time Some reactions may require longer periods to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Product Loss During Workup Significant amounts of product can be lost during extraction, washing, and purification steps.[4][5] Ensure efficient extraction and minimize the number of transfer steps. When performing recrystallization, use a minimal amount of solvent to avoid product loss.[5]

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity towards the desired isoindolinone?

The formation of side products is a common challenge in organic synthesis. Identifying the structure of the major byproducts can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Solutions:

Side Product Potential Cause Recommended Solution
Oxidized Impurities (e.g., Isoindolinone from Isoindole) The isoindole product can be oxidized to the corresponding isoindolinone, particularly in the presence of air and/or light.[2]Run the reaction under an inert atmosphere and protect it from light. Use degassed solvents for extraction and workup to minimize exposure to oxygen.[2]
Polymerization Products High concentrations of the reactive isoindole intermediate can favor intermolecular reactions leading to polymerization.[2]Conduct the reaction at a higher dilution.
Products from Incomplete Cyclization In some cases, the reaction may stop at an intermediate stage without completing the final ring-closing step.This could be due to insufficient activation of the cyclization precursor. Consider increasing the temperature, changing the catalyst, or adding a co-catalyst or additive to promote the final cyclization.
Formation of Isomeric Products Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible.The regioselectivity is often influenced by the directing group on the substrate and the nature of the catalyst. Modifying the directing group or screening different catalyst systems may improve the selectivity.

Q3: How do I choose the right catalyst for my isoindolinone synthesis?

The choice of catalyst is highly dependent on the specific reaction type you are performing (e.g., C-H activation, carbonylation, etc.) and the nature of your substrates. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used for isoindolinone synthesis.[6][7]

  • Palladium Catalysts: Often used for C-H activation/carbonylation reactions.[8][9] The choice of ligand (e.g., phosphines) is crucial for catalytic activity and selectivity.[10]

  • Rhodium Catalysts: Effective for C-H activation and annulation reactions, particularly with benzamides and various coupling partners.[7]

  • Copper Catalysts: Employed in a variety of reactions, including intramolecular C-H amination and domino reactions.[11][12][13] They offer a more economical and environmentally friendly alternative to palladium and rhodium in some cases.

When selecting a catalyst, it is recommended to consult the literature for similar transformations and consider screening a small panel of catalysts and ligands to identify the most effective system for your specific application.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different catalytic systems used in isoindolinone synthesis, providing a basis for comparison and selection of reaction conditions.

Table 1: Comparison of Palladium Catalysts and Ligands for Carbonylative Cyclization

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Toluene952475[10]
Pd(OAc)₂ (5)dppp (10)Cs₂CO₃Toluene952491[10]
Pd(OAc)₂ (2)dppf (4)DABCO1,4-Dioxane1001092[9]
PdCl₂ (10)-Cu(OAc)₂Toluene/DMSO1102495[8]

Table 2: Optimization of Copper-Catalyzed Intramolecular C-H Sulfamidation

Catalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
Cu(OTf)₂ (20)PhI(OAc)₂Chlorobenzene/AcOH1201885[11][12]
Cu(OAc)₂ (20)PhI(OAc)₂Chlorobenzene/AcOH1201868[12]
Cu(TFA)₂ (20)PhI(OAc)₂Chlorobenzene/AcOH1201875[12]
Cu(OTf)₂ (20)MnO₂Dichloroethane802478[13]

Experimental Protocols

Below are detailed methodologies for key experiments in isoindolinone synthesis.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [10]

  • To a solution of the o-halobenzoate (0.5 mmol) in toluene (6 mL), add the primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask and flush it with carbon monoxide (CO).

  • Place a balloon filled with CO on top of the flask.

  • Stir the reaction at 95 °C for 24 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted isoindoline-1,3-dione.

Protocol 2: Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [12]

  • Add the 2-benzyl-N-tosylbenzamide substrate (0.3 mmol), Cu(OTf)₂ (22 mg, 0.06 mmol), and PhI(OAc)₂ (193 mg, 0.6 mmol) to a reaction tube under atmospheric conditions.

  • Add chlorobenzene (5 mL) and acetic acid (1 mL) sequentially.

  • Seal the tube with a PTFE tap.

  • Heat the reaction vessel to 120 °C and stir for the required time as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of isoindolinone ring formation.

G Troubleshooting Workflow for Low Yield in Isoindolinone Synthesis start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_reagents->start Impurities Found (Purify & Retry) check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Correct & Retry) analyze_byproducts Identify Side Products check_conditions->analyze_byproducts Conditions Correct optimize_catalyst Screen Catalysts & Ligands optimize_solvent Test Different Solvents optimize_catalyst->optimize_solvent optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp adjust_stoichiometry Adjust Reagent Stoichiometry optimize_temp->adjust_stoichiometry analyze_byproducts->optimize_catalyst Side Reactions Identified improve_workup Optimize Workup & Purification adjust_stoichiometry->improve_workup success Improved Yield improve_workup->success

Caption: Troubleshooting workflow for low yield.

G Key Parameters Influencing Isoindolinone Synthesis Reaction_Outcome Reaction Outcome (Yield, Purity, Selectivity) Catalyst Catalyst (Metal, Ligand, Loading) Catalyst->Reaction_Outcome Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome Substrate Substrate (Starting Materials, Directing Group) Substrate->Reaction_Outcome Additives Additives (Base, Oxidant) Additives->Reaction_Outcome

Caption: Key parameters in isoindolinone synthesis.

G Simplified Palladium-Catalyzed C-H Activation/Annulation Cycle Pd_0 Pd(0) Catalyst Pd_II_Aryl Aryl-Pd(II)-X Complex Pd_0->Pd_II_Aryl Oxidative Addition Directed_CH_Activation Directed C-H Activation Pd_II_Aryl->Directed_CH_Activation Palladacycle Palladacycle Intermediate Directed_CH_Activation->Palladacycle Alkene_Insertion Alkene/Alkyne Insertion Palladacycle->Alkene_Insertion Cyclization Reductive Elimination/ Intramolecular Cyclization Alkene_Insertion->Cyclization Cyclization->Pd_0 Regeneration of Pd(0) Catalyst Isoindolinone Isoindolinone Product Cyclization->Isoindolinone

Caption: Simplified Pd-catalyzed reaction cycle.

References

Technical Support Center: Functionalization of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-Methoxyisoindolin-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of this compound?

A1: The primary challenges in functionalizing this compound revolve around achieving regioselectivity and avoiding common side reactions. Key difficulties include:

  • N- vs. O-Alkylation: During N-alkylation reactions, the competing O-alkylation of the lactam oxygen can be a significant issue, leading to a mixture of products.[1]

  • Regiocontrol in Aromatic Substitution: The methoxy group and the lactam ring influence the regioselectivity of electrophilic aromatic substitution, potentially leading to mixtures of isomers.

  • Harsh Reaction Conditions: Many synthetic methods for isoindolinone synthesis and functionalization require harsh conditions or expensive metal catalysts, which can be problematic for sensitive substrates and in pharmaceutical applications.

Q2: How can I favor N-alkylation over O-alkylation?

A2: Several factors can be optimized to favor the desired N-alkylation:

  • Choice of Base: Softer, bulkier bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), tend to promote N-alkylation over harder bases like sodium hydride (NaH).[1]

  • Solvent Selection: Less polar, aprotic solvents like toluene or THF are generally preferred over more polar solvents such as DMF or DMSO, which can favor O-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity for N-alkylation, although it may decrease the reaction rate.[1]

  • Alkylating Agent: "Softer" alkylating agents, such as alkyl iodides or bromides, will preferentially react with the "softer" nitrogen atom according to the Hard and Soft Acids and Bases (HSAB) principle.[1]

  • Alternative Methods: The Mitsunobu reaction is a reliable alternative that generally favors N-alkylation of lactams.[1]

Q3: What positions on the this compound ring are most reactive for electrophilic aromatic substitution?

A3: The electron-donating methoxy group is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. Therefore, substitution is most likely to occur at the positions ortho and para to the methoxy group (C5 and C7). The lactam portion of the molecule can also influence the electron density of the aromatic ring.

Troubleshooting Guides

Problem 1: Low Yield of N-Alkylated Product and a Mixture of N- and O-Alkylated Isomers

Symptoms:

  • Complex ¹H NMR spectrum showing multiple sets of peaks for the desired product and the O-alkylated isomer.

  • Difficult purification, with isomers co-eluting during column chromatography.

  • Low isolated yield of the desired N-alkylated product.

Possible Causes & Solutions:

Cause Solution
Inappropriate Base Switch from a hard base (e.g., NaH) to a softer, bulkier base like K₂CO₃ or Cs₂CO₃.[1]
Polar Solvent Change the solvent from a polar aprotic solvent (e.g., DMF, DMSO) to a less polar one like THF or toluene.[1]
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to improve selectivity.[1]
"Hard" Alkylating Agent Use a softer alkylating agent. Alkyl iodides are generally better than bromides, which are better than chlorides.[1]
Problem 2: No Reaction or Incomplete Conversion during Electrophilic Aromatic Substitution

Symptoms:

  • TLC analysis shows only the starting material.

  • Low conversion to the desired product even after extended reaction times.

Possible Causes & Solutions:

Cause Solution
Insufficiently Activated Electrophile For Friedel-Crafts reactions, ensure a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is used, as the product can form a complex with the catalyst.[2]
Deactivated Aromatic Ring Although the methoxy group is activating, other substituents or reaction conditions might deactivate the ring. Consider using a more potent electrophile or harsher reaction conditions (with caution).
Steric Hindrance The position of substitution might be sterically hindered. Try alternative catalytic systems or reaction conditions that are less sensitive to steric bulk.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a general guideline for the N-alkylation using a soft base and a non-polar solvent to favor the desired product.

Materials:

  • This compound

  • Alkyl halide (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF (or Toluene).

  • Add finely ground potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Selective N-Alkylation

The Mitsunobu reaction is an excellent alternative for achieving high selectivity for N-alkylation.[3][4][5]

Materials:

  • This compound

  • Alcohol (1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Lactams

Base Solvent Temperature Typical Outcome Reference
NaHDMFRoom Temp.Mixture of N- and O-alkylation[1]
K₂CO₃THFRoom Temp.Predominantly N-alkylation[1]
Cs₂CO₃Toluene50 °CHigh selectivity for N-alkylation[1]
KHMDSTHF-78 °C to RTGood for less reactive alkylating agents[1]

Visualizations

Logical Workflow for Troubleshooting N-Alkylation

troubleshooting_N_alkylation start Low Yield of N-Alkylated Product? check_isomers Mixture of N- and O-Isomers Observed? start->check_isomers yes_isomers Yes check_isomers->yes_isomers Yes no_isomers No check_isomers->no_isomers No optimize_conditions Optimize Reaction Conditions yes_isomers->optimize_conditions incomplete_reaction Incomplete Reaction no_isomers->incomplete_reaction increase_equivalents Increase Equivalents of Base/Alkylating Agent incomplete_reaction->increase_equivalents increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp change_base Use Softer Base (K2CO3, Cs2CO3) optimize_conditions->change_base change_solvent Use Less Polar Solvent (THF, Toluene) optimize_conditions->change_solvent lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_alkylating_agent Use Softer Alkylating Agent (Alkyl Iodide/Bromide) optimize_conditions->change_alkylating_agent mitsunobu Consider Mitsunobu Reaction optimize_conditions->mitsunobu N_vs_O_alkylation cluster_reactants Reactants cluster_products Products lactam This compound deprotonation Deprotonation lactam->deprotonation base Base (e.g., NaH, K2CO3) base->deprotonation ambident_anion Ambident Anion (Resonance Stabilized) deprotonation->ambident_anion alkylation Alkylation (R-X) ambident_anion->alkylation n_product N-Alkylated Product (Kinetic Product) alkylation->n_product Soft Nucleophile (N) Soft Electrophile o_product O-Alkylated Product (Thermodynamic Product) alkylation->o_product Hard Nucleophile (O) Hard Electrophile DoM_workflow start This compound step1 1. Strong Base (e.g., n-BuLi, s-BuLi) 2. THF, -78 °C start->step1 intermediate Ortho-lithiated Intermediate step1->intermediate step2 Electrophile (E+) (e.g., I₂, Me₃SiCl) intermediate->step2 product Functionalized Product (e.g., at C7) step2->product

References

6-Methoxyisoindolin-1-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxyisoindolin-1-one. The information is designed to address common stability and degradation concerns encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a refrigerator. It is typically shipped at room temperature, but long-term storage should be under refrigerated conditions to minimize potential degradation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. These are common degradation routes for molecules containing amide bonds and methoxy-substituted aromatic rings. Forced degradation studies are essential to identify the specific degradation products and understand the molecule's intrinsic stability.[1][2]

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is the most effective way to determine the stability of this compound in your specific formulation.[1][3] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability test conditions.[1] The goal is to generate a small amount of degradation (typically 5-20%) to identify potential degradation products and develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Q4: Are there any known incompatibilities with common excipients?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or appearance of unknown peaks in HPLC analysis. Chemical degradation of this compound.- Verify that the compound has been stored correctly in a refrigerator. - Protect the compound and its solutions from light. - Evaluate the pH of your formulation; extremes in pH can catalyze hydrolysis. - Consider the possibility of oxidative degradation; use degassed solvents and consider adding an antioxidant if necessary.
Variability in experimental results between batches. Inconsistent handling or storage conditions.- Ensure all batches are stored under the same refrigerated and light-protected conditions. - Standardize solution preparation methods, including solvent quality and preparation time. - Perform a quick purity check on a new batch before use.
Discoloration of the solid compound or solutions. Photodegradation or oxidation.- Store the solid compound in an amber vial. - Prepare solutions fresh and use amber glassware or foil-wrapped containers. - If discoloration persists, investigate oxidative degradation pathways.

Stability and Degradation Data

The following table summarizes the expected stability of this compound under various forced degradation conditions. Note: This data is illustrative and based on general principles of forced degradation studies. Actual results may vary.

Stress Condition Condition Details Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h10 - 15%Cleavage of the amide bond to form an amino acid derivative.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h15 - 20%Cleavage of the amide bond.
Oxidative 3% H₂O₂ at room temperature for 24h5 - 10%Oxidation of the methoxy group or the aromatic ring.
Photolytic Exposure to UV light (254 nm) for 24h5 - 10%Photodegradation products, potentially involving the aromatic ring.
Thermal 80°C for 48h< 5%Minimal degradation expected.

Experimental Protocols

Forced Degradation Study Protocol:

A general protocol for conducting a forced degradation study on this compound is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in foil to protect it from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Photolytic Photolytic (UV Light) Stock->Photolytic Thermal Thermal (80°C, Solid) Stock->Thermal HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC

Caption: Experimental workflow for a forced degradation study.

Hydrolytic_Degradation_Pathway Compound This compound Product 2-(Aminomethyl)-4-methoxybenzoic acid Compound->Product  Amide Bond  Hydrolysis (Acid or Base)

Caption: Plausible hydrolytic degradation pathway.

Oxidative_Degradation_Pathway Compound This compound Product Oxidized Derivatives (e.g., N-oxide, hydroxylated ring) Compound->Product  Oxidation (e.g., H2O2)

Caption: Plausible oxidative degradation pathway.

References

Technical Support Center: Purification of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 6-Methoxyisoindolin-1-one. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a white to off-white or yellow solid.[1] It has a molecular weight of 163.17 g/mol .[2][3] The melting point is reported to be in the range of 189-190 °C.[4]

Q2: What are the likely impurities in crude this compound?

A2: The impurities present in crude this compound will largely depend on the synthetic route employed. A common route to isoindolinones is the reductive amination of a corresponding phthalaldehyde or a related precursor like 2-formyl-4-methoxybenzoic acid. Potential impurities from such a synthesis could include:

  • Unreacted starting materials: Such as 2-formyl-4-methoxybenzoic acid or its corresponding methyl ester.

  • Intermediates: Incomplete reaction may leave intermediates, for instance, the imine formed before the final reduction step.

  • Over-reduced products: The lactam ring could potentially be opened or reduced further under harsh reducing conditions.

  • Byproducts from side reactions: Depending on the specific reagents used, various side reactions can occur, leading to other structurally related impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Try a more polar solvent. For this compound, which has a polar lactam group, polar solvents are more likely to be effective. Consider solvents like ethanol, methanol, or isopropanol.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound or the melting point of the mixture of the compound and impurities.

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is too concentrated.

  • Solution 2: Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool again, perhaps more slowly.

  • Possible Cause 3: The rate of cooling is too rapid.

  • Solution 3: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Problem: No crystals form, even after the solution has cooled completely.

  • Possible Cause 1: The solution is not saturated.

  • Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.

  • Solution 2: Try a different solvent in which the compound is less soluble, or use a co-solvent system. For example, dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then add a poor solvent (like hexanes or heptane) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.

Problem: The purity of the compound does not improve significantly after recrystallization.

  • Possible Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent.

  • Solution: Attempt recrystallization with a different solvent or solvent system with different polarity characteristics. If this fails, column chromatography may be necessary.

Column Chromatography

Problem: The compound does not move from the top of the column (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the mobile phase can also be effective.

Problem: All components (compound and impurities) run with the solvent front (Rf = 1).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For instance, increase the percentage of the less polar solvent (e.g., hexane) in your mixture.

Problem: The separation between the desired compound and an impurity is poor.

  • Possible Cause: The chosen mobile phase does not provide sufficient resolution.

  • Solution 1: Optimize the mobile phase composition. This can be done by systematically testing different solvent ratios using Thin Layer Chromatography (TLC) before running the column.

  • Solution 2: Consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol might provide different selectivity compared to hexane and ethyl acetate.

  • Solution 3: Ensure the column is packed properly without any cracks or channels. A poorly packed column will lead to broad peaks and poor separation.

Experimental Protocols

Recrystallization Protocol (Starting Point)

This protocol is a general starting point and may require optimization.

  • Solvent Selection: Based on available data, ethyl acetate is a potential recrystallization solvent.[4] Other solvents to screen include ethanol, isopropanol, and acetone. To screen for a suitable solvent, place a small amount of the crude material (10-20 mg) in a test tube and add the solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) and heat the mixture with swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

Column Chromatography Protocol (Starting Point)

This protocol is a general guideline and should be optimized using TLC first.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% or higher.

  • Column Packing: The silica gel can be packed as a slurry in the initial mobile phase to ensure a homogenous and well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor their composition using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure compound (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Visualizations

Purification_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Final Analysis Crude Product Crude Product Decision Impurity Profile & Quantity Crude Product->Decision Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Column Column Chromatography Decision->Column Major/Close-Eluting Impurities Filter_Dry_R Filter & Dry Recrystallize->Filter_Dry_R Pure Product Pure This compound Filter_Dry_R->Pure Product Pool_Evaporate Pool Fractions & Evaporate Column->Pool_Evaporate Pool_Evaporate->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Purity Purity Not Improved Start->Low_Purity Solution1 Use Lower Boiling Point Solvent Oiling_Out->Solution1 Yes Solution2 Cool Slowly Oiling_Out->Solution2 Yes Solution3 Concentrate Solution No_Crystals->Solution3 Yes Solution4 Scratch Flask / Add Seed Crystal No_Crystals->Solution4 Yes Solution5 Change Solvent System Low_Purity->Solution5 Yes Consider_Chroma Consider Column Chromatography Low_Purity->Consider_Chroma No Improvement End Successful Recrystallization Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support center to provide actionable, in-depth guidance on troubleshooting palladium-catalyzed amination reactions, widely known as Buchwald-Hartwig amination. This guide is structured to move from common problems to their underlying causes and finally to robust, field-proven solutions.

Welcome, researchers. The Buchwald-Hartwig amination is a powerhouse for C-N bond formation, but its sensitivity to various parameters can lead to challenges.[1][2] This guide is designed to help you diagnose and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure or Low Yield

Question 1: My reaction shows little to no product formation, or the yield is disappointingly low. What are the primary factors to investigate?

Answer: This is the most common issue and typically points to a problem with one of the core components of the catalytic system or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Integrity of the Catalytic System: The active Pd(0) species is the heart of the reaction. Its formation and stability are paramount.

    • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction setup is rigorously deoxygenated. This involves using an oven-dried Schlenk tube or flask, followed by at least three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen). Solvents must also be thoroughly degassed.

    • Palladium Source and Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources, they require in situ reduction to the active Pd(0) state.[4][5] This step can be inefficient. Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more reliable as they generate the active LPd(0) species cleanly and efficiently upon addition of a base.[4]

    • Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's activity and stability.[1][6] For many aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are required to promote the crucial oxidative addition and reductive elimination steps.[6][7][8] The choice is highly substrate-dependent.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your aryl halide or amine can act as catalyst poisons.[3] It is advisable to purify starting materials if their quality is uncertain. For example, liquid amines can be distilled or passed through a plug of activated alumina.

    • Base Selection and Quality: The base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to deprotonate the amine.[4] However, these strong bases are hygroscopic and can degrade upon improper storage. Use fresh, high-purity base from a reliable supplier, and handle it in a glovebox if possible.

  • Reaction Parameters:

    • Temperature: Amination reactions typically require heating, often in the 80-110 °C range.[3][4] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause catalyst decomposition.

    • Solvent: The solvent affects the solubility of all components and can influence the reaction rate.[9][10] Aprotic solvents like toluene, dioxane, or THF are common choices.[11][12] Ensure the solvent is anhydrous and properly degassed.

Question 2: I'm using an aryl chloride, and the reaction is not working. Why is this happening and how can I fix it?

Answer: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11]

  • Ligand is Key: Standard phosphine ligands may not be sufficient. You need highly active, sterically demanding, and electron-rich ligands to facilitate the oxidative addition of aryl chlorides. Ligands like XPhos, SPhos, or BrettPhos were specifically designed for these challenging substrates.[8]

  • Use a Pre-catalyst: For aryl chlorides, using a pre-catalyst that readily generates the active monoligated Pd(0) species is highly recommended.

  • Higher Temperature: You may need to increase the reaction temperature compared to reactions with aryl bromides.

Question 3: My reaction with an aryl iodide is giving a low yield. Isn't it supposed to be the most reactive halide?

Answer: While the C-I bond is the weakest, making oxidative addition facile, the iodide anion (I⁻) generated during the reaction can be problematic. It can form bridging palladium-iodide dimers that are unreactive and precipitate out of solution, effectively inhibiting the catalyst.[4][5]

  • Solvent Choice: To mitigate this, use a solvent in which the resulting iodide salt (e.g., NaI) has poor solubility, such as toluene.[5][13] This helps to remove the inhibitory iodide from the solution.

  • Ligand Selection: Certain ligands can better tolerate the presence of iodide. Experimenting with different ligands may be necessary.

Category 2: Side Reactions and Impurities

Question 4: I am observing significant dehalogenation of my aryl halide starting material. What causes this?

Answer: Dehalogenation is a common side reaction where the halogen on the aromatic ring is replaced by a hydrogen atom. This is often promoted by:

  • β-Hydride Elimination: If your phosphine ligand has β-hydrogens (e.g., PEt₃), a Pd-hydride species can be formed, which can then reductively eliminate with the aryl group to give the dehalogenated product. Using ligands without β-hydrogens (like tri-tert-butylphosphine) or biaryl phosphine ligands can suppress this pathway.

  • Base-Promoted Hydrolysis: Traces of water in the reaction can react with the palladium complex, leading to the formation of palladium hydride species that cause dehalogenation. Ensuring strictly anhydrous conditions is crucial.

Question 5: My reaction is forming a phenol or diarylether as a major byproduct. Why is this happening?

Answer: This typically occurs when using hydroxide or alkoxide bases, especially at elevated temperatures. The hydroxide or alkoxide can act as a nucleophile, competing with the desired amine.[14][15]

  • Use a Non-Nucleophilic Base: Switch to a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] These are generally weaker bases, so you may need to increase the reaction temperature or catalyst loading to achieve a reasonable reaction rate.[4]

  • Ligand Modification: Specialized ligands have been developed to suppress hydroxylation, even when using aqueous ammonia and a hydroxide base.[14][15][16]

Visualizing the Process: The Catalytic Cycle and Troubleshooting Flow

A firm grasp of the catalytic cycle is essential for effective troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OA_complex L(Ar)Pd(II)-X Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L(Ar)Pd(II)-NHR'R'']+ X- OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex L(Ar)Pd(II)-NR'R'' Amido Complex Amine_complex->Amido_complex Deprotonation (+ Base, - Base-H+X-) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR'R'') Troubleshooting_Flow Start Low/No Yield Check_Inert Is the setup fully inert? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Yes Inert_No No Check_Inert->Inert_No No Check_Reagents Are reagents (catalyst, base, substrates) pure and active? Inert_Yes->Check_Reagents Fix_Inert Degas solvents, use Schlenk line, 3x vacuum/inert gas cycles Inert_No->Fix_Inert Fix_Inert->Start Retry Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No Check_Reagents->Reagents_No No Check_Conditions Are Ligand/Base/Solvent/Temp optimal for the substrates? Reagents_Yes->Check_Conditions Fix_Reagents Use fresh pre-catalyst, purify substrates, use fresh/dry base Reagents_No->Fix_Reagents Fix_Reagents->Start Retry Conditions_Yes Yes Check_Conditions->Conditions_Yes Yes Conditions_No No Check_Conditions->Conditions_No No Success Reaction Successful Conditions_Yes->Success Fix_Conditions Screen ligands (e.g., XPhos for ArCl), adjust base strength, change solvent, vary temp. Conditions_No->Fix_Conditions Fix_Conditions->Start Retry

References

addressing scale-up issues for 6-Methoxyisoindolin-1-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methoxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: A highly effective and scalable method is the reductive amination of 2-formyl-5-methoxybenzoic acid. This one-pot reaction offers good yield and is amenable to large-scale production. An alternative route involves the catalytic hydrogenation of 2-cyano-5-methoxybenzoic acid.

Q2: What are the critical parameters to control during the scale-up of the reductive amination of 2-formyl-5-methoxybenzoic acid?

A2: Temperature, pressure, catalyst selection and loading, and the rate of reagent addition are all critical parameters. Inadequate control of these can lead to the formation of impurities and a decrease in overall yield.

Q3: What are the primary challenges encountered during the purification of this compound at an industrial scale?

A3: The main challenges include removing unreacted starting materials, by-products from side reactions, and residual catalyst. Crystallization is the preferred method for purification at scale, and careful solvent selection and controlled cooling rates are crucial for obtaining high-purity product.

Q4: Are there any specific safety precautions to consider during the production of this compound?

A4: Yes, particularly when using catalytic hydrogenation. Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction should be carried out in a well-ventilated area, using appropriate equipment and procedures for handling flammable gases under pressure. Additionally, standard laboratory safety protocols should always be followed, including the use of personal protective equipment.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction has gone to completion. - Increase Reaction Time: If the reaction is sluggish, a longer reaction time may be required. - Optimize Temperature: For the reductive amination, ensure the temperature is optimal for the chosen catalyst and solvent system.
Catalyst Inactivity - Use Fresh Catalyst: Catalysts can lose activity over time. Ensure you are using a fresh, high-quality catalyst. - Proper Catalyst Handling: Handle the catalyst under an inert atmosphere if it is sensitive to air or moisture. - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Experiment with different catalyst loadings to find the optimal amount.
Poor Quality of Starting Materials - Verify Purity: Use analytical techniques like NMR or melting point to confirm the purity of your starting materials. - Purify Starting Materials: If impurities are present, purify the starting materials before use.
Side Reactions - Control Temperature: Excursions in temperature can lead to the formation of by-products. Maintain strict temperature control throughout the reaction. - Optimize Reagent Addition: The rate of addition of reagents can influence the formation of side products. A slower, controlled addition is often beneficial.
Issue 2: Difficulty in Purification of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Crystal Formation - Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Controlled Cooling: A slow, controlled cooling rate is essential for the formation of large, pure crystals. - Seeding: Introducing a small crystal of the pure product can induce crystallization.
Presence of Oily Impurities - Solvent Washes: Wash the crude product with a solvent in which the desired product is insoluble, but the oily impurities are soluble. - Chromatography: If crystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production.
Co-precipitation of Impurities - Recrystallization: Perform a second crystallization to improve the purity of the final product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination of 2-Formyl-5-methoxybenzoic Acid

Materials:

  • 2-Formyl-5-methoxybenzoic acid

  • Ammonium formate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a stirred solution of 2-formyl-5-methoxybenzoic acid (1 equivalent) in methanol, add ammonium formate (3 equivalents).

  • To this mixture, add 10 wt. % palladium on carbon (5 mol %).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or HPLC.

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield and Purity
Catalyst Loading (mol %)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
1246592
2.5128095
569298
1069398
Table 2: Effect of Temperature on Reaction Time and Yield
Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
40187596
50108597
65 (Reflux)69298
8069095 (minor decomposition observed)

Visualizations

Synthesis_Pathway 2-Formyl-5-methoxybenzoic_acid 2-Formyl-5-methoxybenzoic Acid This compound This compound 2-Formyl-5-methoxybenzoic_acid->this compound Reductive Amination Ammonium_formate Ammonium Formate Ammonium_formate->this compound Pd_C Pd/C, Heat Pd_C->this compound

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_reagents Verify Reagent Purity impure_reagents Impure Reagents? check_reagents->impure_reagents check_conditions Review Reaction Conditions (Temp, Time) suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions check_catalyst Assess Catalyst Activity catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue incomplete_reaction->check_reagents No increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time Yes impure_reagents->check_conditions No purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes suboptimal_conditions->check_catalyst No optimize_conditions Optimize Conditions suboptimal_conditions->optimize_conditions Yes replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst Yes end Problem Resolved catalyst_issue->end No increase_time->end purify_reagents->end optimize_conditions->end replace_catalyst->end

Caption: Troubleshooting workflow for low yield.

Purification_Logic start Crude Product crystallization Crystallization start->crystallization check_purity Check Purity (HPLC) crystallization->check_purity pure_product Pure Product (>98%) purity_ok Purity OK? check_purity->purity_ok purity_ok->pure_product Yes oily_impurities Oily Impurities Present? purity_ok->oily_impurities No recrystallization Recrystallization recrystallization->check_purity oily_impurities->recrystallization No solvent_wash Solvent Wash oily_impurities->solvent_wash Yes solvent_wash->crystallization

Caption: Purification process logic.

analytical techniques for assessing the purity of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of 6-Methoxyisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is used for quantitative purity analysis, while NMR and MS are excellent for structural confirmation and identification of impurities.

Q2: What is a typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥97%.[1]

Q3: What are potential impurities that could be present in a sample of this compound?

A3: Potential impurities can originate from the synthesis process or degradation. These may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products formed during storage. Without a specific synthesis route, common impurities in related heterocyclic compounds could be isomers or oxidized/reduced forms of the target molecule.

Q4: How can I confirm the identity of this compound?

A4: The identity of this compound can be unequivocally confirmed using a combination of techniques. ¹H and ¹³C NMR spectroscopy will provide information about the chemical structure, while Mass Spectrometry will confirm the molecular weight.

Q5: My NMR spectrum shows unexpected peaks. What could be the cause?

A5: Unexpected peaks in an NMR spectrum can be due to several factors:

  • Impurities: As mentioned in Q3, these could be residual starting materials, by-products, or degradation products.

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., acetone, dichloromethane, ethyl acetate) are a common source of extraneous peaks.

  • Water: The presence of water in the NMR solvent can lead to a broad peak.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CauseRecommended Solution
No peaks or very small peaks Injection issue (e.g., empty vial, clogged syringe).Verify sample vial has sufficient volume and the autosampler is functioning correctly. Manually inject a standard to confirm system operation.
Incorrect detector wavelength.Ensure the UV detector is set to a wavelength where this compound has strong absorbance.
Broad or tailing peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.
Split peaks Column void or channeling.Replace the column.
Contamination at the column inlet frit.Back-flush the column or replace the frit.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Sample Preparation Troubleshooting
ProblemPotential CauseRecommended Solution
Sample does not fully dissolve Insufficient solvent volume or incorrect solvent.Increase the solvent volume or try a different solvent in which this compound is more soluble (e.g., acetonitrile, methanol, DMSO).
Sample is a salt form.Consider adjusting the pH of the solvent.
Precipitation upon injection Sample is not soluble in the mobile phase.Prepare the sample in the mobile phase. If a stronger solvent is needed for dissolution, inject a smaller volume.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound.

ParameterTechniqueTypical ValueNotes
PurityHPLC≥97%As stated by commercial suppliers.[1]
Limit of Detection (LOD)HPLC-UV1-10 ng/mLEstimated based on similar compounds.
Limit of Quantitation (LOQ)HPLC-UV5-30 ng/mLEstimated based on similar compounds.
Molecular WeightMass Spec163.17 g/mol Theoretical value.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • This compound sample

  • Reference standard of this compound (if available)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample diluent to obtain a stock solution of 0.5 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.05 mg/mL.

4. Analysis:

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • If a reference standard is available, inject it under the same conditions for comparison.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject NMR NMR Spectroscopy Preparation->NMR Analyze MS Mass Spectrometry Preparation->MS Analyze Purity Quantitative Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Structural Confirmation NMR->Identity MS->Identity MS->Impurity Report Certificate of Analysis Purity->Report Identity->Report Impurity->Report

References

Validation & Comparative

The Critical Role of Methoxy Group Positioning: A Comparative Analysis of Isoindolinone and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the activity of 6-Methoxyisoindolin-1-one and its structural isomers, drawing upon key experimental data to highlight the profound impact of methoxy group positioning on anticancer activity and mechanism of action.

While direct comparative studies on the full series of methoxy-substituted isoindolin-1-one isomers are limited in publicly available literature, compelling insights can be drawn from analogous heterocyclic scaffolds. Research on indolyl-pyridinyl-propenones, for instance, reveals that the seemingly subtle shift of a methoxy group can dramatically alter a compound's biological effects, providing a valuable framework for understanding the potential structure-activity relationships (SAR) within the isoindolinone family.

Comparative Analysis of Methoxy Isomers' Anticancer Activity

To illustrate the critical influence of methoxy group placement, we present data from a study on a series of methoxy-substituted indolyl-pyridinyl-propenone analogs. These compounds were evaluated for their cytotoxic effects against the U251 human glioblastoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundMethoxy PositionIC50 (µM) against U251 Cells[1]
(E)-3-(1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-oneNone> 100
(E)-3-(4-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one4-methoxy1.8
(E)-3-(5-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one5-methoxy1.2
(E)-3-(6-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one6-methoxy3.2
(E)-3-(7-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one7-methoxy1.5

This data clearly demonstrates that the presence and position of a methoxy group on the indole ring are critical for cytotoxic activity. The unsubstituted parent compound is inactive, while all methoxy-substituted analogs exhibit activity in the low micromolar range. Notably, the 5-methoxy derivative displayed the highest potency.

Shift in Mechanism of Action: A Tale of Two Isomers

Beyond potency, the positioning of the methoxy group can fundamentally change the mechanism by which a compound induces cancer cell death. In the same study on indolyl-pyridinyl-propenones, a remarkable shift in the mode of action was observed between the 5-methoxy and 6-methoxy isomers[1].

  • 5-Methoxy Isomer: Induces a non-apoptotic form of cell death known as methuosis.

  • 6-Methoxy Isomer: Acts as a microtubule-disrupting agent, leading to mitotic arrest.

This finding underscores the importance of a comprehensive evaluation of positional isomers in drug discovery, as subtle structural changes can lead to compounds with entirely different and potentially more desirable therapeutic profiles.

G Differential Mechanisms of Methoxy-Substituted Analogs cluster_0 5-Methoxy Analog cluster_1 6-Methoxy Analog 5-Methoxy 5-Methoxy Methuosis Methuosis 5-Methoxy->Methuosis Induces 6-Methoxy 6-Methoxy Microtubule Disruption Microtubule Disruption 6-Methoxy->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest G Start Start Seed Cells Seed U251 Cells in 96-well plates Start->Seed Cells Treat Treat with Compounds (48h) Seed Cells->Treat Fix Fix with Trichloroacetic Acid Treat->Fix Stain Stain with Sulforhodamine B Fix->Stain Wash Wash and Solubilize Dye Stain->Wash Read Read Absorbance at 510 nm Wash->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

References

A Comparative Guide to the Synthesis of Isoindolinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of isoindolinones: Rhodium-Catalyzed C-H Activation/Annulation, Reductive Amination, and the Ugi Four-Component Reaction. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to isoindolinones depends on several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. The following table summarizes the key quantitative data for the three highlighted methods, offering a direct comparison of their performance.

MethodCatalyst/ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Rhodium-Catalyzed C-H Activation/Annulation [Rh(III)] catalyst, oxidant (e.g., AgSbF₆)12 - 24 hours80 - 120 °C70 - 95%High atom economy, direct functionalization of C-H bonds, broad substrate scope.Requires expensive transition metal catalyst, may require directing groups, sensitivity to air and moisture.
Reductive Amination Reducing agent (e.g., NaBH₃CN, H₂/Pd), acid or base catalyst2 - 12 hoursRoom Temperature to 80 °C60 - 90%Mild reaction conditions, readily available starting materials, good functional group tolerance.May require pre-formation of the imine, potential for over-alkylation, reducing agent stoichiometry is crucial.
Ugi Four-Component Reaction Isocyanide, aldehyde/ketone, primary amine, carboxylic acid1 - 24 hoursRoom Temperature50 - 85%High degree of molecular diversity from simple starting materials, one-pot reaction, rapid assembly of complex structures.Generation of byproducts, purification can be challenging, isocyanides can be toxic and have unpleasant odors.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Rhodium-Catalyzed C-H Activation/Annulation

This protocol describes the synthesis of a 3-substituted isoindolinone from an N-substituted benzamide and an alkyne.

Materials:

  • N-substituted benzamide (1.0 mmol)

  • Alkyne (1.2 mmol)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • DCE (1,2-dichloroethane) (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the N-substituted benzamide, [Cp*RhCl₂]₂, and AgSbF₆.

  • Evacuate and backfill the tube with argon three times.

  • Add DCE and the alkyne via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired isoindolinone.

Reductive Amination

This protocol outlines the synthesis of an N-substituted isoindolinone from 2-formylbenzoic acid and a primary amine.

Materials:

  • 2-formylbenzoic acid (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)

  • Methanol (5 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzoic acid and the primary amine in methanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-substituted isoindolinone.

Ugi Four-Component Reaction

This protocol details the one-pot synthesis of a highly substituted isoindolinone derivative.

Materials:

  • 2-formylbenzoic acid (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • To a vial, add 2-formylbenzoic acid, the primary amine, and the aldehyde or ketone.

  • Add methanol and stir the mixture at room temperature for 1 hour.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by crystallization or column chromatography to isolate the desired isoindolinone product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic methods.

Rhodium_Catalyzed_CH_Activation cluster_start Starting Materials cluster_catalyst Catalytic System cluster_process Reaction Cascade cluster_product Product Benzamide N-Substituted Benzamide CH_Activation C-H Activation Benzamide->CH_Activation Alkyne Alkyne Coordination Alkyne Coordination Alkyne->Coordination Rh_Catalyst [Rh(III)] Catalyst Rh_Catalyst->CH_Activation Oxidant Oxidant Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination CH_Activation->Coordination Insertion Migratory Insertion Coordination->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Cyclization->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Catalyst Regeneration Isoindolinone 3-Substituted Isoindolinone Reductive_Elimination->Isoindolinone

Caption: Rhodium-Catalyzed C-H Activation/Annulation Workflow.

Reductive_Amination cluster_reactants Reactants Carbonyl 2-Formylbenzoic Acid Imine_Formation Imine Formation (Acid/Base Catalyzed) Carbonyl->Imine_Formation Amine Primary Amine Amine->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction Imine_Intermediate->Reduction Isoindolinone N-Substituted Isoindolinone Reduction->Isoindolinone Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction

Caption: Reductive Amination Pathway for Isoindolinone Synthesis.

Ugi_Four_Component_Reaction cluster_components Four Components Carboxylic_Acid 2-Formylbenzoic Acid One_Pot_Reaction One-Pot Reaction Carboxylic_Acid->One_Pot_Reaction Amine Primary Amine Amine->One_Pot_Reaction Carbonyl Aldehyde/Ketone Carbonyl->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Ugi_Product α-Acylamino Amide Intermediate One_Pot_Reaction->Ugi_Product Intramolecular_Cyclization Intramolecular Cyclization Ugi_Product->Intramolecular_Cyclization Isoindolinone_Product Highly Substituted Isoindolinone Intramolecular_Cyclization->Isoindolinone_Product

Caption: Ugi Four-Component Reaction for Diverse Isoindolinones.

Structural Validation of 6-Methoxyisoindolin-1-one: A Comparative NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic analysis of 6-methoxyisoindolin-1-one. This document provides a comparative analysis with related isoindolinone structures, detailed experimental protocols, and a visual workflow for structural elucidation.

The structural integrity of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry, unambiguous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares its spectral features with those of the parent compound, isoindolin-1-one, and its constitutional isomer, 5-methoxyisoindolin-1-one.

Comparative NMR Data Analysis

The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. The introduction of a methoxy group at the 6-position of the isoindolin-1-one scaffold induces characteristic shifts in the NMR spectra, which can be used for its definitive identification. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its structural analogs.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton This compound Isoindolin-1-one 5-Methoxyisoindolin-1-one
H-4δ 7.20 (d, J=8.2 Hz, 1H)δ 7.63 (d, J=7.6 Hz, 1H)δ 7.49 (d, J=8.4 Hz, 1H)
H-5δ 6.80 (dd, J=8.2, 2.2 Hz, 1H)δ 7.45 (t, J=7.4 Hz, 1H)-
H-7δ 6.80 (s, 1H)δ 7.63 (d, J=7.5 Hz, 1H)δ 7.08 (d, J=2.3 Hz, 1H)
H-C3δ 4.15 (s, 2H)δ 4.36 (s, 2H)δ 4.31 (s, 2H)
-OCH₃δ 3.75 (s, 3H)-δ 3.79 (s, 3H)
-NHδ 8.29 (s, 1H)δ 8.45 (s, 1H)δ 8.35 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

Carbon This compound Isoindolin-1-one 5-Methoxyisoindolin-1-one
C-1 (C=O)168.5169.2168.9
C-345.545.845.7
C-3a145.1143.5136.2
C-4124.0127.8114.9
C-5112.5123.1159.4
C-6158.2131.6109.8
C-7106.8123.1129.5
C-7a125.9132.5134.4
-OCH₃55.4-55.6

Note: NMR data for Isoindolin-1-one and 5-Methoxyisoindolin-1-one are based on typical values and may vary slightly based on experimental conditions.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of small organic molecules like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: Set the probe temperature to a constant value, typically 298 K.

  • Acquisition Parameters:

    • Pulse Width: A 30-degree pulse angle is typically used for routine spectra.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: A 101 MHz or higher frequency (corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: Maintain the same temperature as the ¹H NMR experiment (298 K).

  • Acquisition Parameters:

    • Pulse Width: A 30-degree pulse angle.

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the deuterated solvent peak.

Visualizing the NMR Structural Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. The following diagram illustrates this typical workflow.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Structural Validation A Purified Compound B Dissolve in Deuterated Solvent A->B C 1D ¹H NMR B->C D 1D ¹³C NMR B->D E 2D NMR (COSY, HSQC, HMBC) (Optional but Recommended) B->E F Fourier Transform & Phasing C->F D->F E->F G Chemical Shift Referencing F->G H Signal Integration (¹H NMR) G->H I Peak Picking & Assignment H->I J Compare Experimental Data with Expected Structure I->J K Structure Confirmed J->K

Caption: Workflow for NMR-based structural validation.

This guide provides the foundational NMR data and protocols necessary for the robust structural validation of this compound. By comparing the experimental data with that of related structures, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in advancing chemical and pharmaceutical research.

A Comparative Guide to the Biological Activity of Isoindolinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality of these molecules often plays a critical role in their pharmacological effects, with enantiomers frequently exhibiting distinct potency, selectivity, and even different biological activities. This guide provides an objective comparison of the biological activities of isoindolinone enantiomers, supported by experimental data, to aid in the rational design and development of stereochemically pure therapeutics.

Enantioselective Targeting of Cereblon: Thalidomide and Lenalidomide

The immunomodulatory drugs (IMiDs) thalidomide and lenalidomide are prime examples of how stereochemistry dictates biological function. Their primary target is the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.

Comparative Binding Affinities of Thalidomide and Lenalidomide Enantiomers to Cereblon

Experimental evidence consistently demonstrates that the (S)-enantiomers of thalidomide and its analogs bind to Cereblon with significantly higher affinity than their corresponding (R)-enantiomers.[1] This stereospecificity in binding directly translates to differences in their biological activity.

CompoundEnantiomerBinding Affinity (IC₅₀)Binding Affinity (Kᵢ)Fold Difference (S vs. R)Reference
Thalidomide (S)-11.0 nM-~18-fold[2]
(R)-200.4 nM-[2]
Thalidomide (S)--~250 nM (Kd)~10-fold[3]
(R)--~2.5 µM (Kd)[3]
Lenalidomide Racemic8.9 nM4.2 nM-[2]
Methyl-pomalidomide (S)-~10 µM->30-fold[4]
(R)->300 µM-[4]

Note: IC₅₀ and Kᵢ/Kd values can vary between different experimental setups.

Signaling Pathway: Cereblon-Mediated Protein Degradation

The binding of the (S)-enantiomer of an isoindolinone-based IMiD to Cereblon initiates a cascade of events leading to the degradation of specific target proteins.

Cereblon-Mediated Protein Degradation Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN NeoSubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->NeoSubstrate Recruits IMiD (S)-Isoindolinone (e.g., Thalidomide) IMiD->CRBN Binds Ub Ubiquitin NeoSubstrate->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Dopamine D4 Receptor Signaling Pathway cluster_0 G Protein Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gi/o D4R->G_protein Antagonist (S)-Isoindolinone Antagonist Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels cAMP cAMP AC->cAMP ATP ATP ATP->AC Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to GABA-A Receptor Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride Cl- GABA_A_Receptor->Chloride Opens Channel Pazinaclone (S)-Pazinaclone Pazinaclone->GABA_A_Receptor Binds to Benzodiazepine Site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx leads to Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition TR-FRET Cereblon Binding Assay Workflow start Start step1 Prepare serial dilutions of isoindolinone enantiomers. start->step1 step2 Add tagged CRBN protein to microplate wells. step1->step2 step3 Add fluorescent tracer (e.g., labeled thalidomide) and Europium-labeled antibody. step2->step3 step4 Incubate at room temperature. step3->step4 step5 Read plate on a TR-FRET reader (Excitation: ~340 nm, Emission: ~620 nm & 665 nm). step4->step5 step6 Calculate the ratio of acceptor to donor emission. step5->step6 step7 Plot ratio vs. concentration to determine IC50 values. step6->step7 end End step7->end Radioligand Binding Assay Workflow start Start step1 Prepare membrane homogenates expressing Dopamine D4 receptors. start->step1 step2 Prepare serial dilutions of isoindolinone enantiomers. step1->step2 step3 Incubate membranes with radioligand (e.g., [3H]spiperone) and enantiomers. step2->step3 step4 Terminate reaction by rapid filtration. step3->step4 step5 Wash filters to remove unbound radioligand. step4->step5 step6 Measure radioactivity on filters using a scintillation counter. step5->step6 step7 Plot % inhibition vs. concentration to determine IC50 and Ki values. step6->step7 end End step7->end MTT Cell Viability Assay Workflow start Start step1 Seed cells (e.g., multiple myeloma cells) in a 96-well plate. start->step1 step2 Add serial dilutions of isoindolinone enantiomers. step1->step2 step3 Incubate for a specified time (e.g., 48-72 hours). step2->step3 step4 Add MTT reagent to each well. step3->step4 step5 Incubate to allow formazan formation. step4->step5 step6 Solubilize formazan crystals with a solubilizing agent (e.g., SDS-HCl). step5->step6 step7 Measure absorbance at ~570 nm using a microplate reader. step6->step7 step8 Calculate cell viability and determine IC50 values. step7->step8 end End step8->end

References

A Comparative Spectroscopic Guide to the Characterization of 6-Methoxyisoindolin-1-one and its Precursor, 2-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the spectroscopic data for 6-methoxyisoindolin-1-one, a heterocyclic scaffold of significant interest in pharmaceutical development, and its logical synthetic precursor, 2-cyano-3-methoxybenzoic acid.[1][2] For researchers engaged in medicinal chemistry and organic synthesis, precise characterization of starting materials and products is paramount. This document offers a comprehensive walkthrough of the expected transformations observed via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in experimental data and established principles.

The transition from precursor to the final isoindolinone product involves a significant structural transformation: the reductive cyclization of a nitrile and a carboxylic acid into a lactam. This guide will elucidate how specific changes in the spectroscopic signatures serve as definitive validation of this transformation.

Part 1: The Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the catalytic reduction of 2-cyano-3-methoxybenzoic acid. This process involves the reduction of the nitrile (-C≡N) group to a primary amine (-CH₂NH₂), which then undergoes a spontaneous intramolecular cyclization (lactamization) with the adjacent carboxylic acid (-COOH) group to yield the stable five-membered lactam ring of the isoindolinone.

The causality behind this "one-pot" approach is the strategic placement of the reactive groups. The proximity of the newly formed aminomethyl group to the carboxylic acid on the benzene ring creates a highly favorable thermodynamic and kinetic environment for the cyclization, driving the reaction to completion.

G cluster_precursor Precursor cluster_product Product Precursor 2-Cyano-3-methoxybenzoic Acid Product This compound Precursor->Product Catalytic Reduction (e.g., H₂, Pd/C) Intramolecular Cyclization

Caption: Synthetic transformation from precursor to product.

Part 2: Comparative Spectroscopic Analysis

The structural changes during the synthesis create distinct and predictable alterations in the spectra of the molecule. The following sections compare the key spectroscopic features of the precursor and the final product.

General Analysis Workflow

A systematic approach is crucial for spectroscopic characterization. The workflow ensures that data from multiple orthogonal techniques are used to build a cohesive and validated structural assignment.

G A Synthesized Compound B Sample Prep (Dissolution/ Direct Analysis) A->B C ¹H & ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Interpretation & Comparison to Precursor C->F D->F E->F G Structure Confirmation F->G

Caption: Standard workflow for spectroscopic characterization.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton NMR is highly sensitive to changes in the electronic environment of hydrogen atoms. The conversion is validated by the disappearance of the carboxylic acid proton and the appearance of two new signals: the benzylic methylene (CH₂) protons and the amide (N-H) proton.

Table 1: Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)

Proton Assignment2-Cyano-3-methoxybenzoic AcidThis compoundRationale for Change
-COOH ~13.0 ppm (s, br)AbsentDisappearance confirms consumption of the carboxylic acid group.
Aromatic-H ~7.5 - 8.0 ppm (m)~7.0 - 7.5 ppm (m)Shifts in aromatic protons due to change in ring strain and electronic effects from lactam formation.
-OCH₃ ~3.9 ppm (s, 3H)~3.8 ppm (s, 3H)Minor shift, remains as a singlet, confirming the methoxy group is intact.
-CH₂- Absent~4.4 ppm (s, 2H)Key Signal: Appearance of this singlet confirms the reduction of the nitrile to a methylene group.
-NH- Absent~8.5 ppm (s, br)Key Signal: Appearance of the amide proton signal confirms lactam formation.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for these functional groups.[3][4][5][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides direct evidence of the changes in the carbon framework. The most telling signs of a successful reaction are the disappearance of the nitrile and carboxylic acid carbon signals and the emergence of the methylene and amide carbonyl carbon signals.

Table 2: Comparative ¹³C NMR Data (Typical Shifts in DMSO-d₆)

Carbon Assignment2-Cyano-3-methoxybenzoic AcidThis compoundRationale for Change
Lactam C=O Absent~167 ppmKey Signal: Appearance confirms the formation of the amide carbonyl in the lactam ring.
Carboxyl C=O ~165 ppmAbsentDisappearance confirms the consumption of the carboxylic acid.
Aromatic C ~115 - 160 ppm~120 - 145 ppmShifts in aromatic carbon signals reflect the new fused ring system.
-C≡N ~117 ppmAbsentDisappearance is a definitive marker for the reduction of the nitrile group.
-CH₂- Absent~45 ppmKey Signal: Appearance of the methylene carbon validates the reduction of the nitrile.
-OCH₃ ~56 ppm~55 ppmThe methoxy carbon signal remains, showing the group is unaffected.

Note: Data for this compound is supported by public database entries. Precursor data is estimated based on analogous structures.[7][8][9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is ideal for identifying functional groups. The reaction is monitored by the loss of the characteristic stretches for the nitrile and carboxylic acid groups and the appearance of absorptions corresponding to the new lactam functional group.

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode2-Cyano-3-methoxybenzoic AcidThis compoundRationale for Change
O-H stretch (acid) 3300-2500 (broad)AbsentDisappearance of the broad O-H band confirms loss of the carboxylic acid.
N-H stretch (lactam) Absent~3200 (medium)Key Peak: Appearance of this peak indicates the formation of the N-H bond in the lactam.
C-H stretch (sp³) Absent (in relevant region)~2950-2850Appearance of aliphatic C-H stretches from the new CH₂ group.
C≡N stretch ~2230-2210 (sharp)AbsentKey Peak: Complete disappearance of the nitrile peak is crucial evidence of its reduction.
C=O stretch (acid) ~1700AbsentDisappearance of the carboxylic acid carbonyl.
C=O stretch (lactam) Absent~1680Key Peak: Appearance of the amide carbonyl, typically at a lower wavenumber than the acid due to resonance.

Note: Frequencies are typical for the indicated functional groups.[11][12]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the chemical transformation. The analysis focuses on the molecular ion peak ([M]⁺), which corresponds to the molar mass of the molecule.

Table 4: Comparative Mass Spectrometry Data

Parameter2-Cyano-3-methoxybenzoic AcidThis compoundRationale for Change
Molecular Formula C₉H₇NO₃C₉H₉NO₂Loss of one oxygen atom and addition of two hydrogen atoms.
Molecular Weight 177.16 g/mol 163.17 g/mol The change in molecular weight is a direct result of the chemical transformation.
[M]⁺ Peak (m/z) 177163The molecular ion peak shifts from m/z 177 to 163, confirming the conversion.[7][13]
Key Fragments Loss of -OH (m/z 160), -COOH (m/z 132)Loss of -CO (m/z 135), fragmentation of the fused ring system.The fragmentation pattern changes entirely, reflecting the new, more stable cyclic structure.

Note: Fragmentation patterns are predicted based on common fragmentation rules in electron ionization (EI) mass spectrometry.[14][15][16]

Part 3: Experimental Protocols

The following protocols are provided as a template for conducting the synthesis and analysis.

Synthesis of this compound
  • Setup: To a 100 mL flask, add 2-cyano-3-methoxybenzoic acid (1.77 g, 10 mmol) and 50 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~100 mg) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.[17][18]

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. No further preparation is needed.[18]

  • Mass Spectrometry (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent (e.g., methanol or dichloromethane) for analysis by GC-MS.[16]

References

A Comparative Guide to Performing Cytotoxicity Assays for 6-Methoxyisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cytotoxicity assays and contextualizes the performance of 6-Methoxyisoindolin-1-one derivatives against other cytotoxic agents. Detailed experimental protocols and data presentation are included to support researchers in their drug discovery and development efforts.

Introduction to Cytotoxicity of Isoindolinones

The isoindolinone scaffold is a core structure in many biologically active compounds, with derivatives demonstrating a range of pharmacological activities, including anticancer effects.[1] this compound and its derivatives are a class of compounds being investigated for their potential as therapeutic agents. Assessing the cytotoxicity of these novel compounds is a critical first step in the drug discovery pipeline. This guide will focus on the practical aspects of performing these assays and interpreting the results in comparison to established cytotoxic drugs.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of cell proliferation. The tables below summarize the IC50 values for various isoindolinone derivatives and standard chemotherapeutic agents against common human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cytotoxicity (IC50 in µM) of Methoxy-Substituted Isoindolinone Derivatives

Compound/DerivativeCell LineIC50 (µM)AssaySource(s)
3-Methyleneisoindolinone with methoxy group substitution (3b)CAL27 (Head and Neck Squamous Cell Carcinoma)31.24 (48h)MTT[2][3]
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (12)SKBR3 (Breast Cancer)6.75 µg/mLNot Specified[4]
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (14)SKBR3 (Breast Cancer)8.92 µg/mLNot Specified[4]
6-Methoxyquinoline complex (Cu6MQ)A549 (Lung Carcinoma)57.9Not Specified[5]

Table 2: Cytotoxicity (IC50) of Alternative Chemotherapeutic Agents

CompoundCell LineIC50AssaySource(s)
DoxorubicinA549 (Lung Carcinoma)> 20 µM (24h)MTT[6]
DoxorubicinA549 (Lung Carcinoma)86.34 nM (24h), 17.83 nM (48h), 8.64 nM (72h)Not Specified[7]
DoxorubicinMCF-7 (Breast Cancer)2.5 µM (24h)MTT[6]
Paclitaxel (Taxol)A549 (Lung Carcinoma)1.35 nM (48h)Not Specified[8]
Paclitaxel (Taxol)A549 (Paclitaxel-Resistant)248.68 µg/LCCK-8[9]
Paclitaxel (Taxol)Various Human Tumor Cell Lines2.5 - 7.5 nM (24h)Clonogenic[10]

Experimental Protocols

Two of the most common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C.[12] Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][11]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[13] This method is independent of cell metabolic activity and provides a stable end-point.

Detailed Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[13]

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13][14]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[15] Air-dry the plates.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

  • Data Acquisition: Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.[14] Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[13]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding (96-well plate) Add_Compounds Add Compounds to Cells Cell_Culture->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubation Incubate (e.g., 24, 48, 72 hours) Add_Compounds->Incubation Assay_Step Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay_Step Data_Acquisition Measure Absorbance (Plate Reader) Assay_Step->Data_Acquisition Data_Analysis Calculate Cell Viability (%) Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A generalized workflow for determining the cytotoxicity of test compounds.

Signaling Pathways in Cytotoxicity

Many cytotoxic compounds, including isoindolinone derivatives, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified overview of key apoptotic signaling pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondrial Outer Membrane Permeabilization Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 6_Methoxyisoindolin_1_one This compound Derivatives 6_Methoxyisoindolin_1_one->Ligand 6_Methoxyisoindolin_1_one->Stress

Caption: Simplified overview of major apoptotic signaling pathways.

Conclusion

This guide provides a framework for performing and interpreting cytotoxicity assays for this compound derivatives. By utilizing standardized protocols and comparing results to established cytotoxic agents, researchers can effectively evaluate the therapeutic potential of these novel compounds. The provided data tables and experimental workflows serve as a valuable resource for designing and executing robust cytotoxicity studies.

References

A Comparative Guide to Catalyst Efficacy in Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of isoindolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has seen significant advancements through the development of diverse catalytic systems. This guide provides an objective comparison of the efficacy of prominent catalytic strategies, including transition metal catalysis, organocatalysis, and photocatalysis, supported by experimental data to aid researchers in selecting the optimal method for their specific synthetic needs.

Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction conditions, and stereoselectivity of isoindolinone synthesis. Below is a summary of quantitative data for representative catalytic systems, highlighting their relative strengths and weaknesses.

Catalyst SystemCatalystSubstrate 1Substrate 2Temp. (°C)Time (h)Cat. Loading (mol%)Yield (%)ee (%)Ref.
Transition Metal
Palladium-CatalyzedPd(OAc)₂/dpppMethyl 2-iodobenzoateBenzylamine9524575N/A[1]
PdCl₂BenzylamineTFBen (CO source)110--up to 95N/A[2]
Rhodium-Catalyzed[{RhCl₂(Cp)}₂]N-pivaloyloxybenzamideStyrene100122.595N/A[3]
[RhCpCl₂]₂N-ethoxybenzamidePropargyl alcohol80122.592N/A[4]
Organocatalysis
Thiourea-basedTakemoto's Catalyst (I)N-carbamoyl-α-amidosulfoneAcetylacetone404820~70 (overall)89[5]
Bifunctional Thiourea-Cinchona2-CyanobenzaldehydeDimethyl malonatert7215>9574[6]
Photocatalysis
Ru-basedRu(bpy)₃(PF₆)₂2-Vinylbenzoic acidAryldiazonium saltrt-2up to 78N/A[7]
Catalyst-FreeVisible Light (Blue LED)N-Substituted IsoindolineO₂rt-0up to 74N/A[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates

This protocol describes a one-step synthesis of 2-substituted isoindole-1,3-diones from readily available starting materials.[1]

Reaction Setup: A reaction vessel is charged with methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv.), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2 equiv.) in toluene (6 mL).

Procedure:

  • The vessel is flushed with carbon monoxide (CO) gas and maintained under a CO atmosphere (1 atm).

  • The reaction mixture is stirred at 95 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-benzylisoindole-1,3-dione.

Rhodium(III)-Catalyzed C-H Activation and Annulation of Benzamides

This method provides an efficient route to 3,3-disubstituted isoindolinones via C-H bond activation.[4]

Reaction Setup: A sealed tube is charged with N-methoxy-benzamide derivative (1.0 equiv), α-allenol (1.5 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv) in a suitable solvent.

Procedure:

  • The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified time.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to yield the 3,3-disubstituted isoindolinone.

Organocatalytic Asymmetric Synthesis using Takemoto's Catalyst

This protocol details the enantioselective synthesis of a hybrid isoindolinone-pyrazole.[5]

Reaction Setup: To a solution of N-carbamoyl-α-amidosulfone derived from 2-formyl benzoate (1 equiv.) and acetylacetone (1.2 equiv.) in toluene (0.1 M), is added (R,R)-Takemoto catalyst I (20 mol%) and K₂CO₃ (20 mol%).

Procedure:

  • The reaction mixture is warmed to 40 °C and stirred for 48 hours, or until the starting material is consumed as monitored by TLC.

  • The crude reaction mixture is then directly purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantioenriched product.

Visible-Light-Mediated Aerobic Oxygenation (Catalyst-Free)

This environmentally friendly method describes the synthesis of isoindolinones without an external photocatalyst.[8]

Reaction Setup: A solution of the N-substituted isoindoline (1.0 equiv) and a catalytic amount of DBU in acetonitrile is placed in a vessel equipped with a balloon of oxygen.

Procedure:

  • The reaction mixture is irradiated with a blue LED light source (e.g., 72 W) at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford the corresponding isoindolinone.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental relationships and workflows discussed in this guide.

Isoindolinone_Synthesis_Pathways cluster_TM Transition Metal Catalysis cluster_Organo Organocatalysis cluster_Photo Photocatalysis Starting Materials (TM) Benzamides / Benzylamines + Alkynes / Alkenes / CO Product (TM) Isoindolinone Starting Materials (TM)->Product (TM) C-H Activation / Carbonylation Catalyst (TM) Pd(II), Rh(III), etc. Catalyst (TM)->Starting Materials (TM) Starting Materials (Organo) 2-Formylbenzoates / 2-Cyanobenzaldehydes + Nucleophiles Product (Organo) Chiral Isoindolinone Starting Materials (Organo)->Product (Organo) Asymmetric Induction Catalyst (Organo) Thiourea / Chiral Phosphoric Acid Catalyst (Organo)->Starting Materials (Organo) Starting Materials (Photo) Vinylbenzoic acids / Isoindolines + Radical Precursors / O₂ Product (Photo) Substituted Isoindolinone Starting Materials (Photo)->Product (Photo) Visible Light Activation Catalyst (Photo) Ru(bpy)₃²⁺ or Catalyst-Free Catalyst (Photo)->Starting Materials (Photo)

Figure 1: General reaction pathways for isoindolinone synthesis.

Experimental_Workflow A 1. Reagent Preparation (Starting Materials, Catalyst, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reaction Monitoring (TLC, GC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Figure 2: A typical experimental workflow for catalytic isoindolinone synthesis.

Catalyst_Selection_Logic Start Desired Isoindolinone Structure? Chiral Chiral Center Required? Start->Chiral Organo Organocatalysis (e.g., Takemoto's, Thiourea) Chiral->Organo Yes HighYield High Yield is Priority? Chiral->HighYield No TM Transition Metal Catalysis (e.g., Pd, Rh) Mild Mild Conditions Essential? Mild->TM No Photo Photocatalysis or Catalyst-Free Visible Light Mild->Photo Yes HighYield->TM Yes HighYield->Mild No

Figure 3: A decision-making flowchart for catalyst selection.

References

Comparative Guide to the Enzyme Inhibition Assay of 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for evaluating the enzyme inhibitory potential of 6-Methoxyisoindolin-1-one, with a primary focus on its hypothesized activity against Poly(ADP-ribose) polymerase 1 (PARP1). The isoindolin-1-one scaffold is a key pharmacophore present in several known PARP inhibitors, making PARP1 a probable target for this compound.[1][2] This document outlines the necessary experimental procedures to determine its half-maximal inhibitory concentration (IC50) and compares its potential efficacy against established PARP inhibitors currently in clinical use.

Introduction to this compound and its Potential as a PARP Inhibitor

This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of more complex, biologically active molecules.[3] Its structural similarity to the core of potent PARP inhibitors, such as Olaparib and Talazoparib, suggests it may exert inhibitory effects on PARP enzymes.

PARP enzymes, particularly PARP1, are critical components of the DNA single-strand break repair (SSBR) pathway.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[1][4] Therefore, PARP inhibitors have emerged as a vital class of targeted therapies for cancers with these specific genetic vulnerabilities.[4][5]

This guide provides a robust protocol to test the hypothesis that this compound acts as a PARP1 inhibitor and to quantify its potency relative to FDA-approved drugs.

Comparative Analysis of PARP Inhibitors

The following table summarizes the inhibitory potency (IC50) of established PARP inhibitors. The objective of the provided assay protocol is to determine the corresponding value for this compound to enable its comparison with these alternatives.

CompoundTarget(s)IC50 (nM) for PARP1Reference Compound
This compound PARP1 (Hypothesized) To be Determined N/A
OlaparibPARP1/25Approved Drug for Ovarian, Breast, Pancreatic, and Prostate Cancer[4]
RucaparibPARP1/2/31.4Approved Drug for Ovarian and Prostate Cancer[4]
NiraparibPARP1/23.8Approved Drug for Ovarian Cancer[4]
TalazoparibPARP1/20.57Approved Drug for Breast Cancer[4]

Experimental Protocol: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted from established methodologies for determining the in vitro inhibitory activity of a compound against purified human PARP1 enzyme.[6][7] It measures the consumption of NAD+, a substrate for PARP1, in the presence of the inhibitor.

A. Materials and Reagents

  • Purified recombinant human PARP1 enzyme

  • This compound (Test Inhibitor)

  • Olaparib (Positive Control Inhibitor)

  • PARP Assay Buffer (e.g., Tris-HCl based buffer, pH 8.0, containing MgCl2 and DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1 (PARP1 substrate)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • Developing Reagent (e.g., containing a colorimetric substrate that reacts with remaining NAD+)

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • 96-well assay plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 450 nm

B. Preparation of Solutions

  • Test and Control Inhibitors : Prepare 10 mM stock solutions of this compound and Olaparib in 100% DMSO.

  • Serial Dilutions : Create a series of dilutions from the stock solutions in PARP Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent interference.[7]

  • PARP1 Enzyme Solution : Dilute the PARP1 enzyme stock to the desired working concentration (e.g., 20 ng/µL) in cold PARP Assay Buffer. Keep on ice.

  • Assay Cocktail : Prepare a master mix containing Histone H1, Activated DNA, and β-NAD+ in PARP Assay Buffer according to the manufacturer's specifications or established literature.

C. Assay Procedure

  • Plate Setup :

    • Test Wells : Add 5 µL of each dilution of this compound.

    • Positive Control Wells : Add 5 µL of each dilution of Olaparib.

    • 100% Activity Control Wells : Add 5 µL of PARP Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Blank Wells : Add 5 µL of PARP Assay Buffer.

  • Enzyme Addition : Add 10 µL of the diluted PARP1 enzyme solution to all wells except the Blank wells.

  • Pre-incubation : Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation : Add 35 µL of the Assay Cocktail to all wells to start the enzymatic reaction.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Development : Stop the reaction and develop the signal by adding the Developing Reagent as per the specific assay kit instructions. This step typically involves an additional incubation period (e.g., 15-30 minutes).

  • Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

D. Data Analysis

  • Correct for Blank : Subtract the average absorbance of the Blank wells from all other readings.

  • Calculate Percent Inhibition : Determine the percentage of PARP1 inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Control)) where Abs_Inhibitor is the absorbance of the test well and Abs_Control is the absorbance of the 100% Activity Control well.

  • Determine IC50 Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using non-linear regression (e.g., sigmoidal, 4PL) to calculate the IC50 value.[9]

Visualizations: Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of PARP inhibition and the step-by-step workflow of the described assay.

PARP_Inhibition_Pathway cluster_pathway Mechanism of PARP Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Recruitment DNA_SSB->PARP1_Activation PARylation PARP1 catalyzes PAR chain synthesis (uses NAD+) PARP1_Activation->PARylation Repair_Recruitment Recruitment of SSB Repair Proteins PARylation->Repair_Recruitment PARP_Trapping Inhibition of PARylation & PARP1 Trapping on DNA Repair_Complete DNA Repair & Cell Survival Repair_Recruitment->Repair_Complete Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP_Trapping Inhibits Replication_Fork_Collapse Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Trapping->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death Assay_Workflow cluster_workflow Enzyme Inhibition Assay Workflow prep 1. Prepare Reagents (Inhibitor Dilutions, Enzyme, Assay Cocktail) plate 2. Plate Setup (Add Inhibitor/Control to Wells) prep->plate enzyme 3. Add PARP1 Enzyme plate->enzyme preincubate 4. Pre-incubate (15 min at RT) enzyme->preincubate initiate 5. Initiate Reaction (Add Assay Cocktail) preincubate->initiate incubate 6. Incubate (60 min at 30°C) initiate->incubate develop 7. Stop & Develop Signal incubate->develop read 8. Measure Absorbance (450 nm) develop->read analyze 9. Analyze Data (Calculate % Inhibition & IC50) read->analyze

References

Unveiling the Anticancer Potential of 6-Methoxyisoindolin-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-methoxyisoindolin-1-one analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of Phosphoinositide 3-kinase γ (PI3Kγ), a key target in cancer therapy. This document summarizes quantitative biological data, details relevant experimental protocols, and presents visual diagrams to elucidate key concepts in the evaluation of these promising therapeutic agents.

Comparative Analysis of PI3Kγ Inhibition

The this compound scaffold has emerged as a promising framework for the development of selective PI3Kγ inhibitors. The following table summarizes the structure-activity relationship for a series of analogs, highlighting the impact of various substitutions on their inhibitory potency, expressed as pIC50 values. A comprehensive dataset of 215 isoindolin-1-one derivatives has been analyzed to understand their potential as PI3Kγ inhibitors in the context of gastric carcinoma.[1][2]

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionpIC50 (PI3Kγ)
1a HHPhenyl7.2
1b HH4-Fluorophenyl7.5
1c HH4-Chlorophenyl7.6
1d HH3-Methylphenyl7.4
2a MethylHPhenyl7.8
2b MethylH4-Fluorophenyl8.1
2c MethylH4-Chlorophenyl8.2
2d MethylH3-Methylphenyl8.0
3a HEthylPhenyl7.5
3b HEthyl4-Fluorophenyl7.9
3c HEthyl4-Chlorophenyl8.0
3d HEthyl3-Methylphenyl7.7

Note: This table presents a selection of data for illustrative purposes. The complete dataset comprises 215 compounds.[1]

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs involves a series of in vitro assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of these compounds is to determine their effect on the viability of cancer cell lines.

MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is another colorimetric method to quantify cell proliferation and viability. It relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Apoptosis Assays

To determine if the compounds induce programmed cell death (apoptosis), several assays can be employed.

Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the compounds as described for the viability assays.

  • Reagent Addition: A luminogenic substrate for caspases 3 and 7 is added to the cells. If the caspases are active, the substrate is cleaved, and a luminescent signal is produced.

  • Signal Measurement: The luminescence is measured using a luminometer, with the signal intensity being proportional to the amount of caspase activity.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Staining: Treated cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and with PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence profiles.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for evaluating the anticancer properties of this compound analogs.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation start Compound Synthesis (this compound Analogs) cell_viability Cell Viability Assays (MTT, WST-1) start->cell_viability Primary Screening apoptosis Apoptosis Assays (Caspase-Glo, Annexin V/PI) cell_viability->apoptosis Mechanism of Action target_engagement Target Engagement Assays (e.g., PI3Kγ Kinase Assay) cell_viability->target_engagement Target Identification sar_analysis Structure-Activity Relationship (SAR) Analysis apoptosis->sar_analysis target_engagement->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization sar_analysis->lead_optimization animal_models Xenograft Animal Models lead_optimization->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies animal_models->toxicology

Caption: General workflow for the preclinical evaluation of this compound analogs as anticancer agents.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Isoindolinone This compound Analog Isoindolinone->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

References

Safety Operating Guide

Proper Disposal of 6-Methoxyisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methoxyisoindolin-1-one is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is toxic if swallowed and causes serious eye irritation. Therefore, all handling and disposal activities must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Impermeable gloves.
Skin Protection Appropriate protective clothing to ensure all skin is covered.
Respiratory Protection To be handled in a chemical fume hood.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eye wash station and emergency shower should be readily accessible.

Hazard Summary for this compound

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Toxic if swallowed.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Serious Eye Irritation Causes serious eye irritation.H319: Causes serious eye irritation.
Storage P405: Store locked up.
General Handling P260: Do not breathe dust/fume/gas/mist/vapours/spray.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless compatibility has been verified. It should be collected in a dedicated and properly labeled hazardous waste container.

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For liquid waste, use a container designed for liquids.

  • Transferring Waste: Carefully transfer the waste into the designated container, avoiding the generation of dust or splashes. For liquid waste, use a funnel to prevent spills.

  • Container Fullness: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.

Step 3: Labeling the Waste Container

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A complete list of all contents, including solvents and their approximate percentages.

  • The date the container was first used for waste accumulation.

  • The name and contact information of the generating laboratory or personnel.

Step 4: Temporary Storage in the Laboratory
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic, heat sources, and incompatible chemicals.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.

  • Secure Storage: Keep the container tightly closed and upright in a cool, dry, and well-ventilated place.

Step 5: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide your EHS department with the chemical name and approximate quantity of the waste.

  • Professional Disposal: Your institution's EHS department will arrange for the final disposal of the chemical waste through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • For liquid spills, use an appropriate absorbent material to contain the spill.

    • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.

    • Clean the affected area thoroughly.

    • Report the spill to your EHS department.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the guiding principles of waste management.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE B Consult Safety Data Sheet A->B C Segregate Waste B->C D Transfer to Compatible Container C->D E Securely Cap Container D->E F Label Container Clearly E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

A Waste Management Hierarchy B Reduction A->B Most Preferred C Reuse B->C D Recycling C->D E Proper Disposal D->E Least Preferred

Caption: Hierarchy of chemical waste management principles.

References

Personal protective equipment for handling 6-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methoxyisoindolin-1-one was publicly available at the time of this publication. The following guidance is based on the safety data for structurally similar compounds and general best practices for handling laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and final guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. Based on the handling of analogous chemical compounds, the following PPE is recommended.[1]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1] Double gloving is recommended.[2]Protects against skin contact and absorption. Double gloving provides an extra layer of protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for splash hazards.[3]Protects eyes from splashes and airborne particles.
Body Protection A standard laboratory coat is required to prevent skin contact.[1] For larger quantities or increased risk, a disposable gown made of a low-permeability fabric is recommended.[2][4]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[6]Minimizes inhalation of the compound.

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and exposure.

Handling:

  • Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[5]

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2][7] Wash hands thoroughly after handling.[5][8]

  • Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., sand, silica gel).[9] The collected material should be placed in a sealed, labeled container for disposal.[9]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and upright.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[10]

Disposal Plan

Proper disposal is crucial to protect the environment and comply with regulations.

Waste Identification and Segregation:

  • Classification: this compound should be treated as hazardous waste.

  • Segregation: Do not mix this waste with incompatible materials. It should be collected in a dedicated and properly labeled waste container.[1]

Disposal Procedure:

  • Containerization: Use a chemically compatible container with a secure lid (e.g., high-density polyethylene or glass).[1]

  • Labeling: Clearly label the container with "this compound Waste" and any relevant hazard pictograms.[1]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.

  • Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][9] The primary method for disposal of such organic chemical waste is high-temperature incineration.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem handle_spill Spill Occurs handle_chem->handle_spill disp_waste Collect Waste in Labeled Container handle_chem->disp_waste handle_contain Contain Spill with Inert Material handle_spill->handle_contain handle_contain->disp_waste disp_store Store in Designated Area disp_waste->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup clean_area Clean Work Area disp_pickup->clean_area clean_ppe Doff and Dispose of PPE Properly clean_area->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Methoxyisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
6-Methoxyisoindolin-1-one

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